GSK4112
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4-chlorophenyl)methyl-[(5-nitrothiophen-2-yl)methyl]amino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4S/c1-18(2,3)25-17(22)12-20(10-13-4-6-14(19)7-5-13)11-15-8-9-16(26-15)21(23)24/h4-9H,10-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYSLOKHVFKLWOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CC1=CC=C(C=C1)Cl)CC2=CC=C(S2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336675 | |
| Record name | GSK-4112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216744-19-2 | |
| Record name | GSK-4112 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
GSK4112 and its Mechanism of Action on REV-ERBα: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of GSK4112, a synthetic agonist of the nuclear receptor REV-ERBα. It details the molecular interactions, downstream signaling pathways, and cellular consequences of this compound-mediated REV-ERBα activation. This document summarizes key quantitative data, outlines experimental protocols for studying this interaction, and provides visual representations of the underlying biological processes.
Core Mechanism of Action: Emulating Heme to Repress Gene Transcription
This compound functions as a synthetic agonist for REV-ERBα, a nuclear receptor that plays a crucial role in regulating circadian rhythms, metabolism, and inflammation. The primary mechanism of this compound involves mimicking the action of REV-ERBα's natural ligand, heme.[1][2] By binding to the ligand-binding domain of REV-ERBα, this compound induces a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[1][3] This complex includes histone deacetylases (HDACs) which, in turn, lead to the transcriptional repression of REV-ERBα's target genes.[4]
A key target of this repression is the core clock gene Bmal1.[1][2][5] By suppressing Bmal1 expression, this compound can modulate the circadian clock.[2] Beyond its role in the circadian oscillator, this mechanism extends to the regulation of genes involved in various metabolic processes.
Quantitative Analysis of this compound Activity
The biological activity of this compound has been quantified in several in vitro studies. The following tables summarize the key metrics, providing a comparative overview of its potency and efficacy in different experimental settings.
Table 1: In Vitro Agonist Activity of this compound on REV-ERBα
| Assay Type | Metric | Value | Cell Line/System |
| FRET-based NCoR recruitment assay | EC₅₀ | 250 nM | FRET-based NCoR recruitment assay |
| REV-ERBα Agonism | EC₅₀ | 0.4 µM | - |
Data sourced from Benchchem.[1]
Table 2: Cellular Effects of this compound Treatment
| Effect | Concentration | Cell Line/System |
| Bmal1 mRNA suppression | 10 µM | HepG2 cells |
| Glucose output reduction | 10 µM | Primary mouse hepatocytes |
| Inhibition of preadipocyte viability | 10 µM | 3T3-L1 cells |
Data sourced from Benchchem and other studies.[1][3]
Signaling Pathways and Experimental Workflows
To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.
This compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound binding to REV-ERBα.
Experimental Workflow: FRET-based NCoR Recruitment Assay
This diagram outlines the workflow for a Förster Resonance Energy Transfer (FRET)-based assay to measure the recruitment of the NCoR co-repressor to REV-ERBα in the presence of an agonist like this compound.
Detailed Experimental Protocols
FRET-based NCoR Recruitment Assay
This assay is a primary method for identifying and characterizing REV-ERBα agonists.
-
Principle: This assay measures the proximity-dependent energy transfer between a donor fluorophore fused to the REV-ERBα ligand-binding domain (LBD) and an acceptor fluorophore on an NCoR peptide. Agonist binding to REV-ERBα brings the donor and acceptor into close proximity, resulting in a FRET signal.[1]
-
Methodology:
-
Protein Expression and Purification: Express and purify the ligand-binding domain of REV-ERBα fused to a donor fluorophore (e.g., terbium chelate) and a peptide from NCoR labeled with an acceptor fluorophore.[1]
-
Assay Reaction: In a microplate, combine the purified REV-ERBα-LBD-donor and NCoR-acceptor proteins in an appropriate assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Incubation: Incubate the plate at room temperature to allow for compound binding and protein-protein interaction.
-
Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. The signal is proportional to the amount of NCoR peptide recruited to REV-ERBα.
-
Data Analysis: Plot the FRET signal against the concentration of this compound and fit the data to a dose-response curve to determine the EC₅₀ value.
-
Cell Viability Assay (CCK-8)
This assay is used to assess the impact of this compound on the viability and proliferation of cells.
-
Principle: The Cell Counting Kit-8 (CCK-8) assay utilizes a water-soluble tetrazolium salt that is reduced by cellular dehydrogenases to a colored formazan product. The amount of formazan is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Seed cells, such as 3T3-L1 preadipocytes, into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or a vehicle control for specific time periods (e.g., 24 and 48 hours).[3]
-
CCK-8 Reagent Addition: Add the CCK-8 reagent to each well and incubate the plate according to the manufacturer's instructions.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.[3]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorophore (e.g., FITC) to detect these apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is excluded by live and early apoptotic cells but can enter and stain the nucleus of late apoptotic and necrotic cells.[1]
-
Methodology:
-
Cell Culture and Treatment: Culture cells and treat them with this compound or a vehicle control. A known apoptosis inducer, such as palmitic acid, can be used as a positive control.[1][3]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the populations of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
Conclusion
This compound is a valuable chemical probe for investigating the diverse biological roles of REV-ERBα. Its well-characterized mechanism of action, involving the recruitment of the NCoR co-repressor complex and subsequent transcriptional repression of target genes, provides a powerful tool for dissecting the involvement of REV-ERBα in circadian biology, metabolism, and inflammatory processes. While its pharmacokinetic properties have limited its application in vivo, this compound remains a foundational compound for the development of next-generation REV-ERBα modulators with therapeutic potential.[1][2] This guide provides a comprehensive technical resource for researchers utilizing this compound in their experimental designs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK4112: A Technical Guide to its Role in Circadian Rhythm Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4112 is a synthetic small molecule that has emerged as a critical chemical probe for elucidating the intricate functions of the nuclear receptor REV-ERBα, a key component of the mammalian circadian clock.[1][2][3] As a potent and selective agonist of REV-ERBα, this compound mimics the effects of the receptor's natural ligand, heme, thereby enabling the targeted investigation of REV-ERBα's role in regulating circadian rhythms, metabolism, and inflammation.[1][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its biological activity, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.
Core Mechanism of Action
This compound functions as a REV-ERBα agonist.[1] Upon binding to the ligand-binding domain of REV-ERBα, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex.[2][4][5] This complex includes histone deacetylases (HDACs) which lead to the transcriptional repression of REV-ERBα's target genes.[5][6] A primary and well-characterized target of this repression is the core clock gene Bmal1 (Brain and Muscle ARNT-Like 1).[1][2][3] By repressing Bmal1 transcription, this compound directly modulates the core feedback loop of the circadian clock.[1][7] The REV-ERB and ROR (Retinoid-related orphan receptor) families of nuclear receptors compete to regulate the transcription of Bmal1 at their specific response elements (ROREs).[8]
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activity of this compound from various in vitro studies.
| Assay | Metric | Value | Cell Line/System | Source |
| REV-ERBα Agonism | EC₅₀ | 250 nM | FRET-based NCoR recruitment assay | [4] |
| REV-ERBα Agonism | EC₅₀ | 0.4 µM | - | [4] |
| Bmal1 Promoter Activity | EC₅₀ | 2.3 µM | Cell-based reporter assay (BMAL1-Luc) | [9] |
| Bmal1 mRNA Suppression | Concentration | 10 µM | HepG2 cells | [4] |
| Glucose Output Reduction | Concentration | 10 µM | Primary mouse hepatocytes | [2][4] |
| Inhibition of Preadipocyte Viability | Concentration | 10 µM | 3T3-L1 cells | [4][10] |
| Inhibition of Tet1 and Dnmt3a expression | Concentration | 10 mM | In vitro drug treatment | [1] |
Signaling Pathway
The signaling pathway of this compound in the context of circadian rhythm regulation is centered on its activation of REV-ERBα and the subsequent repression of target genes.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol is foundational for studying the effects of this compound in vitro.
-
Cell Line: 3T3-L1 preadipocytes are a commonly used model.[10]
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 100 U/mL penicillin-streptomycin.[10]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
This compound Treatment:
-
Seed 3T3-L1 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for RNA extraction).
-
Grow cells to 30-40% confluency.[10]
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in culture medium to the desired final concentration (e.g., 10 µM).[10] A vehicle control with the same concentration of DMSO should be prepared.[10]
-
Replace the existing medium with the this compound-containing or vehicle control medium.
-
Incubate for the desired time period (e.g., 24 or 48 hours).[10]
-
Cell Viability Assay (CCK-8)
This assay quantifies changes in cell viability upon this compound treatment.
-
Materials: Cell Counting Kit-8 (CCK-8).[10]
-
Procedure:
-
Seed 2 x 10³ 3T3-L1 cells per well in a 96-well plate.[10]
-
Treat cells with this compound or vehicle control as described above for 24 or 48 hours.[10]
-
Add 10 µL of CCK-8 solution to each well.[10]
-
Incubate the plate for 2 hours at 37°C.[10]
-
Measure the absorbance at 450 nm using a microplate reader.[10]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Quantitative Real-Time PCR (RT-qPCR) for Bmal1 Expression
This protocol measures the effect of this compound on the mRNA levels of its target gene, Bmal1.
-
Procedure:
-
Treat cells with this compound or vehicle control in 6-well plates as described above.
-
After the incubation period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform RT-qPCR using primers specific for Bmal1 and a reference gene (e.g., GAPDH or β-actin).
-
Analyze the data using the ΔΔCt method to determine the relative expression of Bmal1 mRNA, normalized to the reference gene and relative to the vehicle control.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow to investigate the impact of this compound on preadipocyte proliferation and gene expression.
Broader Implications and In Vivo Context
While this compound has proven invaluable as a chemical probe in vitro, its utility in vivo has been limited by its low potency, efficacy, and poor systemic exposure.[1] However, it has served as a crucial starting point for the development of more potent and bioavailable REV-ERB agonists like SR9009 and SR9011.[5] Studies with these second-generation compounds have confirmed the therapeutic potential of targeting REV-ERBα in various disease models.
The activation of REV-ERBα by agonists has been shown to have several physiological effects beyond the core clock machinery, including:
-
Metabolic Regulation: this compound represses gluconeogenic genes in liver cells and reduces glucose output in primary hepatocytes, suggesting its potential as an anti-diabetic agent.[1][2][3] It also influences adipogenesis.[10]
-
Anti-inflammatory Effects: this compound can reduce the production of pro-inflammatory cytokines like IL-6 in macrophages.[1]
-
Anti-proliferative and Pro-apoptotic Effects: In preadipocytes, this compound inhibits proliferation and promotes apoptosis.[10]
Conclusion
This compound is a foundational tool for researchers in the fields of circadian biology, metabolism, and drug discovery. Its specific agonism of REV-ERBα allows for the precise dissection of this nuclear receptor's role in a multitude of physiological processes. The data and protocols presented in this guide offer a solid framework for designing and executing experiments to further explore the therapeutic potential of modulating the circadian clock through REV-ERBα.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The REV-ERBs and RORs: molecular links between circadian rhythms and lipid homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential control of Bmal1 circadian transcription by REV-ERB and ROR nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Core of Circadian Control: A Technical Guide to GSK4112 and its Repression of Bmal1 Transcription
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of GSK4112, a synthetic agonist of the nuclear receptor Rev-erbα, and its pivotal role in the transcriptional repression of the core clock gene, Bmal1. This document details the molecular mechanisms, presents key quantitative data, outlines comprehensive experimental protocols, and provides visual representations of the associated pathways and workflows.
Introduction: this compound, a Modulator of the Circadian Clock
This compound is a small molecule that has been instrumental in elucidating the function of Rev-erbα, a key component of the mammalian circadian clock.[1] As a synthetic agonist, this compound mimics the action of the natural ligand, heme, to modulate the transcriptional repressive activity of Rev-erbα.[2][3] This activity is central to the regulation of circadian rhythms and metabolic pathways, making this compound a valuable tool for research in these areas. A primary and well-characterized target of Rev-erbα-mediated repression is the Bmal1 gene, a master regulator of the circadian transcription-translation feedback loop.[2][4]
Mechanism of Action: this compound-Mediated Repression of Bmal1
This compound exerts its effect on Bmal1 transcription through a well-defined signaling pathway. By binding to the ligand-binding domain of Rev-erbα, this compound induces a conformational change that promotes the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[3] This complex includes histone deacetylases (HDACs) which then lead to the deacetylation of histones at the Bmal1 promoter, resulting in a condensed chromatin state and subsequent transcriptional repression.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Assay System | Reference |
| Rev-erbα Agonism (EC50) | 0.4 µM | Biochemical Assay | [6] |
| Rev-erbα Agonism (EC50) | 250 nM | FRET-based NCoR recruitment assay | [1] |
| Bmal1 mRNA Suppression | 10 µM | HepG2 cells | [1] |
| Inhibition of Preadipocyte Viability | 10 µM | 3T3-L1 cells | [1] |
| Glucose Output Reduction | 10 µM | Primary mouse hepatocytes | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on Bmal1 transcription.
FRET-based NCoR Recruitment Assay
This assay quantifies the ability of this compound to promote the interaction between Rev-erbα and the NCoR co-repressor.
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two fluorophores. In this assay, the ligand-binding domain (LBD) of Rev-erbα is fused to a donor fluorophore (e.g., Terbium chelate), and a peptide from NCoR is labeled with an acceptor fluorophore (e.g., fluorescein). Upon this compound binding to Rev-erbα-LBD, the NCoR peptide is brought into close proximity, resulting in FRET.[1]
Methodology:
-
Protein Expression and Purification:
-
Express and purify the Rev-erbα-LBD fused to a donor fluorophore.
-
Synthesize and label the NCoR peptide with an acceptor fluorophore.
-
-
Assay Setup (384-well plate format):
-
To each well, add assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Add the donor-labeled Rev-erbα-LBD to a final concentration of 5 nM.
-
Add the acceptor-labeled NCoR peptide to a final concentration of 200 nM.
-
Add this compound at various concentrations (typically a 10-point serial dilution starting from 100 µM). Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore (e.g., at 340 nm for Terbium) and measure emission at the donor and acceptor wavelengths (e.g., 490 nm for Terbium and 520 nm for fluorescein).
-
-
Data Analysis:
-
Calculate the ratio of acceptor emission to donor emission.
-
Plot the FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
-
Quantitative Real-Time PCR (qPCR) for Bmal1 Expression
This protocol details the measurement of Bmal1 mRNA levels in cells treated with this compound.
Principle: Reverse transcription followed by quantitative PCR (RT-qPCR) is used to quantify the amount of a specific mRNA transcript in a sample.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HepG2 or 3T3-L1) in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
-
Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).
-
-
qPCR:
-
Prepare the qPCR reaction mix using a SYBR Green master mix.
-
Add 10 ng of cDNA and 0.5 µM of forward and reverse primers for Bmal1 and a housekeeping gene (e.g., GAPDH).
Table 2: qPCR Primer Sequences
Gene Species Forward Primer (5'-3') Reverse Primer (5'-3') Reference Bmal1 Human GCTCAGGAGAACCCAGGTTATC GCATCTGCTTCCAAGAGGCTCA [5] Bmal1 Mouse TTAGCCAACGTCCTGGAAGG CCTTCTCCAGAGGGCAGCAT [3] GAPDH Human GTGGTCTCCTCTGACTTCAACA CTCTTCCTCTTGTGCTCTTGCT [7] GAPDH Mouse GGTGAAGGTCGGTGTGAACG TGTAGACCATGTAGTTGAGG [1] -
Perform qPCR using a real-time PCR system with the following cycling conditions: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for Bmal1 and the housekeeping gene.
-
Calculate the relative expression of Bmal1 using the ΔΔCt method.
-
Chromatin Immunoprecipitation (ChIP) Assay
This protocol is a representative method to investigate the effect of this compound on the binding of BMAL1 to the Bmal1 promoter. This protocol is adapted from general transcription factor ChIP protocols and may require optimization.
Principle: ChIP is used to determine the in vivo binding sites of a specific protein on DNA. Cells are treated with a cross-linking agent to fix protein-DNA complexes. The chromatin is then sheared, and the protein of interest (BMAL1) is immunoprecipitated using a specific antibody. The associated DNA is then purified and quantified by qPCR.
Methodology:
-
Cell Culture and Cross-linking:
-
Culture and treat cells with this compound as described in the qPCR protocol.
-
Add formaldehyde to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM.
-
-
Chromatin Preparation:
-
Harvest cells and lyse them to release the nuclei.
-
Isolate the nuclei and resuspend them in a sonication buffer.
-
Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an anti-BMAL1 antibody or a negative control IgG.
-
Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elute the protein-DNA complexes from the beads.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links by incubating at 65°C overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a PCR purification kit.
-
-
ChIP-qPCR Analysis:
-
Perform qPCR on the purified DNA using primers specific for the Bmal1 promoter region containing the Rev-erbα response element (RORE).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA.
-
Experimental and Logical Workflows
The following diagrams illustrate the logical flow of experiments and the decision-making process in studying the effects of this compound.
Conclusion
This compound serves as a critical chemical probe for dissecting the intricate mechanisms of circadian rhythm and metabolism. Its specific agonistic activity on Rev-erbα and the subsequent transcriptional repression of Bmal1 provide a clear model for understanding the negative feedback loop of the molecular clock. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize this compound in their studies of circadian biology and its therapeutic potential. While this compound itself has limitations for in vivo applications due to its pharmacokinetic properties, it remains an invaluable tool for in vitro studies and a foundational scaffold for the development of next-generation Rev-erbα modulators.[5]
References
- 1. thno.org [thno.org]
- 2. cdn-links.lww.com [cdn-links.lww.com]
- 3. Cell-specific regulation of the circadian clock by BMAL1 in the paraventricular nucleus: Implications for regulation of systemic biological rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biocompare.com [biocompare.com]
- 5. origene.com [origene.com]
- 6. researchgate.net [researchgate.net]
- 7. e-crt.org [e-crt.org]
GSK4112: A Technical Guide for a Chemical Probe Targeting Nuclear Receptors REV-ERBα and REV-ERBβ
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4112, also known as SR6452, is a synthetic small molecule that has been identified as a potent dual agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1][2] These receptors are key components of the circadian clock, playing a crucial role in regulating the expression of core clock genes and influencing metabolic pathways.[1] this compound mimics the action of the endogenous ligand heme, by binding to the ligand-binding domain of REV-ERB receptors and enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex.[3] This action leads to the transcriptional repression of REV-ERB target genes, most notably Bmal1, a critical activator in the circadian feedback loop.[1][2]
This technical guide provides a comprehensive overview of this compound as a chemical probe, summarizing its biological activity, providing detailed experimental protocols for its characterization, and visualizing its mechanism of action and experimental workflows.
Data Presentation
Biological Activity of this compound
The biological activity of this compound has been characterized in various in vitro assays, demonstrating its efficacy as a REV-ERB agonist.
| Assay Type | Target | Metric | Value | Cell Line/System |
| FRET-based NCoR Recruitment | REV-ERBα | EC50 | 250 nM | Biochemical Assay |
| FRET-based NCoR Recruitment | REV-ERBα | EC50 | 0.4 µM | Biochemical Assay |
| Transcriptional Activity | REV-ERBα/β | EC50 | 2.3 µM | U2OS cells (Bmal1 expression)[2] |
| Bmal1 mRNA Suppression | REV-ERBα/β | Concentration | 10 µM | 3T3-L1 cells[4] |
| Glucose Output Reduction | REV-ERBα/β | - | Significant Reduction | Primary Mouse Hepatocytes[1][2] |
| Gluconeogenic Gene Repression | REV-ERBα/β | - | Significant Repression | Liver cells[1][2] |
Selectivity Profile of this compound
Signaling Pathway and Experimental Workflows
REV-ERB Signaling Pathway Modulated by this compound
Caption: this compound binds to REV-ERBα/β, promoting the recruitment of the NCoR/HDAC3 co-repressor complex to ROREs in the promoter of target genes, leading to transcriptional repression.
Experimental Workflow for Characterizing this compound
Caption: A typical experimental workflow for the characterization of this compound as a REV-ERB chemical probe.
Experimental Protocols
FRET-based NCoR Recruitment Assay
This assay is designed to quantify the ability of this compound to promote the interaction between the REV-ERB Ligand Binding Domain (LBD) and a peptide from the co-repressor NCoR.
-
Principle: Förster Resonance Energy Transfer (FRET) is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When in close proximity, excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits fluorescence. In this assay, the REV-ERB LBD is labeled with a donor fluorophore (e.g., terbium) and the NCoR peptide with an acceptor fluorophore (e.g., fluorescein). Agonist binding to the LBD induces a conformational change that facilitates the recruitment of the NCoR peptide, bringing the fluorophores into proximity and generating a FRET signal.
-
Materials:
-
Purified, tagged (e.g., GST) REV-ERBα or REV-ERBβ LBD
-
Fluorescently labeled NCoR peptide
-
Terbium-labeled anti-tag antibody (e.g., anti-GST)
-
This compound
-
Assay buffer (e.g., PBS with 0.01% BSA)
-
384-well microplates
-
FRET-compatible plate reader
-
-
Methodology:
-
Prepare a stock solution of this compound in DMSO and create a serial dilution series.
-
In a 384-well plate, add the assay buffer, terbium-labeled anti-tag antibody, and the REV-ERB LBD. Incubate for 1 hour at room temperature.
-
Add the fluorescently labeled NCoR peptide to the wells.
-
Add the this compound dilutions to the wells. Include appropriate controls (e.g., DMSO vehicle, known agonist).
-
Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Measure the FRET signal using a plate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Calculate the ratio of acceptor to donor emission and plot the results against the this compound concentration to determine the EC50 value.
-
Bmal1 mRNA Suppression Assay (RT-qPCR)
This assay measures the functional consequence of REV-ERB agonism by this compound in a cellular context by quantifying the downregulation of its target gene, Bmal1.
-
Principle: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the amount of a specific mRNA transcript in a sample. Total RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for the quantification of the initial mRNA levels.
-
Materials:
-
Cell line expressing REV-ERB (e.g., HepG2, 3T3-L1)
-
This compound
-
Cell culture medium and reagents
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (containing a fluorescent dye like SYBR Green)
-
Primers for Bmal1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
-
-
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, primers for Bmal1 and the reference gene, and the qPCR master mix.
-
Run the qPCR reaction in a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative expression of Bmal1 mRNA, normalized to the reference gene and compared to the vehicle-treated control.
-
Glucose Output Assay in Primary Hepatocytes
This assay assesses the effect of this compound on a key metabolic function regulated by REV-ERB: hepatic glucose production.
-
Principle: Primary hepatocytes can be stimulated to produce glucose via gluconeogenesis. The amount of glucose released into the culture medium can be quantified using a colorimetric or fluorometric glucose assay kit. This compound, by activating REV-ERB and repressing the expression of key gluconeogenic enzymes like Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK), is expected to reduce glucose output.
-
Materials:
-
Primary mouse or human hepatocytes
-
Hepatocyte culture medium and collagen-coated plates
-
This compound
-
Glucose production medium (glucose-free DMEM supplemented with gluconeogenic precursors, e.g., lactate and pyruvate)
-
Glucagon or forskolin/IBMX (as positive controls for stimulating gluconeogenesis)
-
Glucose assay kit
-
Plate reader
-
-
Methodology:
-
Isolate primary hepatocytes and seed them on collagen-coated plates. Allow the cells to attach and form a monolayer.
-
Wash the cells with PBS and then incubate them in glucose production medium.
-
Treat the hepatocytes with this compound at various concentrations, vehicle control (DMSO), and positive controls (e.g., glucagon) for a predetermined period (e.g., 6-16 hours).
-
Collect the culture medium from each well.
-
Measure the glucose concentration in the collected medium using a glucose assay kit according to the manufacturer's protocol.
-
(Optional) Lyse the cells to determine total protein content for normalization of glucose output.
-
Analyze the data to determine the effect of this compound on glucose production compared to the vehicle control.
-
Conclusion
This compound serves as a valuable chemical probe for investigating the roles of REV-ERBα and REV-ERBβ in circadian biology and metabolism. Its ability to potently and selectively activate these nuclear receptors allows for the elucidation of their downstream signaling pathways and physiological functions. Despite its limitations for in vivo studies due to a suboptimal pharmacokinetic profile, this compound remains an essential tool for in vitro and ex vivo experiments. Furthermore, it has served as a foundational scaffold for the development of next-generation REV-ERB agonists with improved drug-like properties. This guide provides researchers with the necessary information to effectively utilize this compound in their studies of nuclear receptor biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Agonist GSK4112 and its Interaction with the NCoR Complex: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the synthetic REV-ERBα agonist, GSK4112, and its crucial interaction with the Nuclear Receptor Co-repressor (NCoR) complex. This compound serves as a pivotal chemical probe for dissecting the roles of REV-ERBα in transcriptional repression, circadian biology, and metabolic pathways.[1][2] This document details the molecular mechanism, quantitative interaction data, key experimental protocols, and visualizes the associated signaling pathways and workflows.
Mechanism of Action: this compound-Mediated NCoR Recruitment
This compound is a synthetic, non-porphyrin small molecule that functions as a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] Its mechanism of action is centered on its ability to mimic the natural ligand, heme, by binding to the ligand-binding domain (LBD) of REV-ERBα.[3] This binding event induces a conformational change in REV-ERBα that enhances its affinity for and recruitment of the NCoR co-repressor complex.[1][4]
The NCoR complex is a multi-protein machine that mediates transcriptional repression.[5] Its core components include:
-
NCoR (Nuclear Receptor Co-repressor 1): The scaffolding protein that directly interacts with nuclear receptors like REV-ERBα.[6][7]
-
HDAC3 (Histone Deacetylase 3): An enzyme that removes acetyl groups from histones, leading to chromatin condensation and transcriptional silencing.[8][9]
-
TBL1 (Transducin Beta-like 1) and TBLR1 (TBL1-related 1): Subunits that stabilize the complex's interaction with chromatin.[5]
-
GPS2 (G-protein Pathway Suppressor 2): Another core subunit involved in the stability and function of the complex.[5]
Upon recruitment to REV-ERBα, which is bound to REV-ERB response elements (ROREs) in the promoter regions of its target genes, the NCoR complex deacetylates surrounding histones.[1][7] This enzymatic activity results in a more compact chromatin structure, thereby repressing the transcription of key target genes.[1] A primary and well-studied target of this repression is the core clock gene Bmal1.[1][2][3]
Quantitative Data Summary
The following table summarizes the quantitative data related to the biological activity of this compound, focusing on its interaction with the REV-ERBα/NCoR complex and downstream effects.
| Assay Type | Metric | Value | Cell Line / System | Source |
| NCoR Recruitment | EC₅₀ | 250 nM | FRET-based in vitro assay | [1] |
| REV-ERBα Agonism | EC₅₀ | 0.4 µM | Cell-based reporter assay | [1] |
| Target Gene Suppression | Concentration | 10 µM | HepG2 cells (Bmal1 mRNA) | [1] |
| Metabolic Regulation | Concentration | 10 µM | Primary mouse hepatocytes (Glucose output reduction) | [1][2] |
| Cell Viability | Concentration | 10 µM | 3T3-L1 preadipocytes (Inhibition of viability) | [1] |
Visualizing the this compound Signaling Pathway
The following diagram illustrates the signaling cascade initiated by this compound, leading to transcriptional repression.
Key Experimental Protocols
Detailed methodologies for experiments crucial to understanding the this compound-NCoR interaction are provided below.
FRET-based NCoR Recruitment Assay
This biochemical assay was instrumental in the initial discovery of this compound and is used to quantify the ligand-dependent interaction between REV-ERBα and a peptide from NCoR.[2][3][10]
Objective: To measure the ability of this compound to promote the interaction between the REV-ERBα Ligand Binding Domain (LBD) and a peptide derived from the NCoR Interaction Domain (ID).
Materials:
-
Purified, recombinant REV-ERBα LBD fused to a donor fluorophore (e.g., LanthaScreen™ Tb).
-
A synthetic peptide from the NCoR corepressor interaction domain (CoRNR box) fused to a fluorescent acceptor (e.g., fluorescein).
-
This compound compound stock solution in DMSO.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 1 mM DTT).
-
Microplates (e.g., 384-well, low-volume, black).
-
Plate reader capable of time-resolved FRET (TR-FRET) measurements.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound in DMSO, then dilute into assay buffer to the desired final concentrations. Prepare working solutions of Tb-REV-ERBα LBD and fluorescein-NCoR peptide in assay buffer.
-
Assay Assembly: In a 384-well plate, add the this compound dilutions (or DMSO as a vehicle control).
-
Protein Addition: Add the Tb-REV-ERBα LBD solution to all wells.
-
Peptide Addition: Add the fluorescein-NCoR peptide solution to all wells. The final volume should be consistent (e.g., 20 µL).
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Measure the FRET signal using a plate reader. Excite the terbium donor (e.g., at 340 nm) and measure emission from both the donor (e.g., at 495 nm) and the acceptor (e.g., at 520 nm).
-
Data Analysis: Calculate the FRET ratio (Acceptor Emission / Donor Emission). Plot the FRET ratio against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value, which represents the concentration of this compound that produces 50% of the maximal NCoR recruitment.
Co-Immunoprecipitation (Co-IP) from Cellular Lysates
This method is used to verify the this compound-enhanced interaction between full-length REV-ERBα and the endogenous NCoR complex within a cellular context.
Objective: To demonstrate that this compound treatment increases the association of REV-ERBα with NCoR in cultured cells.
Materials:
-
Cell line expressing REV-ERBα (e.g., HepG2).
-
This compound and DMSO (vehicle control).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against REV-ERBα for immunoprecipitation.
-
Antibodies against REV-ERBα and NCoR for Western blotting.
-
Protein A/G magnetic beads or agarose resin.
-
Standard Western blotting equipment and reagents.
Procedure:
-
Cell Treatment: Culture HepG2 cells to ~80-90% confluency. Treat the cells with this compound (e.g., 10 µM) or DMSO for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.
-
Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris. Collect the supernatant.
-
Pre-clearing: (Optional) Incubate the supernatant with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-REV-ERBα antibody to the pre-cleared lysate and incubate for 4 hours to overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against REV-ERBα (to confirm successful IP) and NCoR (to detect co-immunoprecipitated protein).
-
Analysis: Compare the amount of NCoR protein co-immunoprecipitated in the this compound-treated sample versus the DMSO control. An increased NCoR band intensity in the this compound lane indicates an enhanced interaction.
Visualizing an Experimental Workflow
The diagram below outlines the workflow for the FRET-based NCoR recruitment assay.
Conclusion
This compound is an invaluable chemical tool for investigating the physiological and pathophysiological roles of REV-ERBα.[1][2] Its ability to potently and specifically enhance the recruitment of the NCoR co-repressor complex allows for the targeted modulation of REV-ERBα's transcriptional repressive activity.[1][4] The methodologies and data presented in this guide provide a solid foundation for researchers employing this compound to explore the intricate connections between the circadian clock, metabolism, and disease. While its pharmacokinetic properties have limited its in vivo applications, this compound remains a cornerstone for in vitro studies and a foundational scaffold for the development of next-generation REV-ERB modulators with therapeutic potential.[1][3]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The Nuclear Receptor—Co-repressor Complex in Control of Liver Metabolism and Disease [frontiersin.org]
- 6. Molecular mechanisms of transcriptional control by Rev-erbα: An energetic foundation for reconciling structure and binding with biological function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nuclear Receptor Rev-erbα: Up, Down, and All Around - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological activation of REV-ERBα represses LPS-induced microglial activation through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aberrant Recruitment of the Nuclear Receptor Corepressor-Histone Deacetylase Complex by the Acute Myeloid Leukemia Fusion Partner ETO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
GSK4112: A Technical Guide to a Foundational Heme Mimetic for REV-ERBα
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of GSK4112, the first-in-class synthetic agonist for the nuclear receptor REV-ERBα. By mimicking the receptor's natural ligand, heme, this compound has become an invaluable chemical probe for dissecting the roles of REV-ERBα in circadian rhythms, metabolism, and inflammation. This document details its mechanism of action, summarizes key quantitative data, provides established experimental protocols, and visualizes the associated biological pathways and workflows.
Core Mechanism: Mimicking Heme to Repress Transcription
REV-ERBα is a critical component of the mammalian molecular clock, acting as a transcriptional repressor. Its activity is modulated by its natural ligand, heme.[1] this compound, a synthetic, non-porphyrin small molecule, functions as a potent REV-ERBα agonist by mimicking the action of heme.[2][3]
The binding of this compound to the REV-ERBα ligand-binding domain induces a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[4][5] This complex includes histone deacetylase 3 (HDAC3), which modifies chromatin structure at the promoter regions of target genes, leading to their transcriptional repression.[6] Key targets of this repression include core clock genes like Bmal1 and metabolic genes such as Glucose-6-Phosphatase (G6Pase) and Phosphoenolpyruvate Carboxykinase (PEPCK).[2][3] this compound is a dual agonist, also activating the closely related REV-ERBβ.[2]
This compound binds to REV-ERBα, promoting NCoR recruitment and repressing target gene transcription.
Quantitative Biological Activity
This compound's efficacy has been quantified across various biochemical and cell-based assays. The following table summarizes its key activity metrics.
| Assay Type | Metric | Value | Cell Line / System | Source(s) |
| REV-ERBα Agonism | EC₅₀ | ~250 nM | FRET-based NCoR recruitment assay | [4] |
| REV-ERBα Agonism | EC₅₀ | 0.4 µM | Biochemical Assay | [4] |
| Bmal1 mRNA Suppression | Concentration | 10 µM | HepG2 cells | [2] |
| Glucose Output Reduction | Concentration | 10 µM | Primary mouse hepatocytes | [3][5] |
| Preadipocyte Viability Inhibition | Concentration | 10 µM | 3T3-L1 cells | [7] |
Key Experimental Protocols
The characterization of this compound relies on several foundational experimental techniques. Detailed methodologies for these key assays are outlined below.
FRET-based NCoR Recruitment Assay
This biochemical assay was instrumental in the initial discovery of this compound and is used to measure the interaction between REV-ERBα and a co-repressor peptide in the presence of a test compound.[2][3]
Principle: Förster Resonance Energy Transfer (FRET) measures the energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore). When in close proximity (as when a ligand induces receptor-corepressor binding), excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at its specific wavelength.
Methodology:
-
Protein/Peptide Preparation: Purify recombinant REV-ERBα Ligand Binding Domain (LBD) tagged with a donor fluorophore (e.g., terbium chelate) and a peptide from NCoR tagged with an acceptor fluorophore (e.g., fluorescein).
-
Assay Setup: In a microplate, combine the tagged REV-ERBα LBD and NCoR peptide in an appropriate assay buffer.
-
Compound Addition: Add this compound or other test compounds at varying concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at room temperature to allow the components to reach binding equilibrium.
-
Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor and measure emissions from both donor and acceptor.
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot this ratio against the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
Workflow for a FRET-based NCoR recruitment assay to identify REV-ERBα agonists.
Bmal1-Luciferase Reporter Gene Assay
This cell-based assay measures the functional consequence of REV-ERBα activation by quantifying the repression of a target gene promoter.[8][9]
Principle: Cells are co-transfected with a plasmid expressing REV-ERBα and a reporter plasmid where the luciferase gene is under the control of the Bmal1 promoter. Activation of REV-ERBα by an agonist like this compound represses the Bmal1 promoter, leading to a decrease in luciferase expression and a corresponding drop in light output.
Methodology:
-
Cell Culture: Plate human embryonic kidney (HEK293) or human liver cancer (HepG2) cells in multi-well plates.[8][9]
-
Transfection: Co-transfect the cells with an expression vector for REV-ERBα and a Bmal1 promoter-luciferase reporter construct. A control plasmid (e.g., Renilla luciferase) can be included for normalization.
-
Compound Treatment: After allowing time for gene expression (typically 24 hours), treat the cells with various concentrations of this compound or a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Cell Lysis and Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the this compound concentration to determine the extent of transcriptional repression.
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This technique is used to directly measure the effect of this compound on the mRNA levels of endogenous REV-ERBα target genes.
Principle: The amount of a specific mRNA in a sample is quantified by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR machine using gene-specific primers and a fluorescent dye.
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., HepG2, 3T3-L1 preadipocytes) and treat with this compound (e.g., 10 µM) or vehicle for a specified time.[2][7]
-
RNA Extraction: Harvest the cells and extract total RNA using a suitable kit or protocol.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
qPCR: Perform real-time PCR using primers specific for target genes (Bmal1, G6Pase, etc.) and a reference gene (e.g., GAPDH, Actin).
-
Data Analysis: Determine the relative mRNA expression levels using the comparative Cₜ (ΔΔCₜ) method, normalizing the target gene expression to the reference gene.
Workflow for quantifying REV-ERBα target gene expression via qRT-PCR.
Limitations and Legacy
While a foundational tool, this compound possesses an unfavorable pharmacokinetic profile that has limited its application in in vivo preclinical models.[6][8] However, its discovery was a landmark achievement. It validated REV-ERBα as a druggable target and provided the chemical scaffold that led to the development of next-generation agonists, such as SR9009 and SR9011, which feature improved potency and pharmacokinetic properties.[8] this compound remains a critical chemical probe for in vitro studies aimed at understanding the complex biology regulated by REV-ERBα.
References
- 1. Rev-erbα and the Circadian Transcriptional Regulation of Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Foundational Research on GSK4112 and Gene Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on GSK4112, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. It details the compound's mechanism of action, its impact on gene expression, and provides structured data and experimental protocols for key assays.
Core Concepts: this compound and REV-ERB Signaling
This compound is a small molecule that acts as a potent agonist for REV-ERBα and REV-ERBβ, which are critical components of the mammalian circadian clock and regulators of metabolic and inflammatory pathways.[1][2] REV-ERBs function as transcriptional repressors. Their activity is naturally modulated by heme, which promotes the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[1] this compound mimics the action of heme, enhancing the interaction between REV-ERBα and the NCoR complex, which includes histone deacetylases (HDACs). This leads to chromatin condensation and the repression of target gene transcription.[3]
The primary transcriptional targets of REV-ERBα contain REV-ERB response elements (ROREs) in their promoter regions.[3] By activating REV-ERBα, this compound influences a wide array of physiological processes, including the circadian rhythm, glucose and lipid metabolism, and inflammatory responses.[1][2][4]
Quantitative Data Summary
The following tables summarize the key quantitative data reported in foundational studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Metric | Value | Cell Line/System | Reference |
| REV-ERBα Agonism | EC₅₀ | 250 nM | FRET-based NCoR recruitment | [3] |
| REV-ERBα Agonism | EC₅₀ | 0.4 µM | - | [3] |
| Bmal1 mRNA Suppression | Conc. | 10 µM | HepG2 cells | [3] |
| Glucose Output Reduction | Conc. | 10 µM | Primary mouse hepatocytes | [3][4] |
| Inhibition of Preadipocyte Viability | Conc. | 10 µM | 3T3-L1 cells | [3] |
Table 2: Reported Effects of this compound on Target Gene Expression
| Gene Target | Effect of this compound Treatment | Biological Process | Cell/Tissue Type | Reference |
| Bmal1 (Arntl) | Repression | Circadian Rhythm | HepG2 cells, Rat Granulosa Cells | [3][5] |
| Per2 | Amplitude Reduction, Phase Advance | Circadian Rhythm | Rat Granulosa Cells | [5] |
| Gluconeogenic Genes (G6Pase, PEPCK) | Repression | Glucose Metabolism | Liver cells, Primary Hepatocytes | [1][4] |
| IL-6 | Repression | Inflammation | Human Macrophages | [2][6] |
| Ccl2 (MCP-1) | Repression | Inflammation | Human Macrophages | [6] |
| Cxcl11, Cxcl6 | Repression | Inflammation | Human Macrophages | [6] |
| StAR | Stimulation | Steroidogenesis | Rat Granulosa Cells | [5] |
| Cyclin D | Repression | Cell Proliferation | 3T3-L1 Preadipocytes | [7] |
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound
Experimental Workflow: RT-qPCR for Gene Expression Analysis
Detailed Experimental Protocols
FRET-based NCoR Recruitment Assay
This assay is fundamental for identifying and characterizing REV-ERBα agonists by measuring the interaction between the REV-ERBα ligand-binding domain (LBD) and a peptide from the NCoR co-repressor.[3]
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two light-sensitive molecules (a donor and an acceptor fluorophore). When an agonist like this compound binds to REV-ERBα, it induces a conformational change that promotes the binding of the NCoR peptide. If REV-ERBα and the NCoR peptide are labeled with a FRET donor-acceptor pair, this proximity results in an increased FRET signal.
Methodology:
-
Protein and Peptide Preparation:
-
Express and purify the ligand-binding domain (LBD) of human REV-ERBα, typically as a fusion protein (e.g., with GST) for purification and labeling.
-
Label the purified REV-ERBα-LBD with a donor fluorophore (e.g., a terbium chelate).
-
Synthesize a peptide corresponding to the NCoR interaction domain.
-
Label the NCoR peptide with a suitable acceptor fluorophore (e.g., fluorescein).
-
-
Assay Setup (384-well plate format):
-
To each well, add the assay buffer.
-
Add the terbium-labeled REV-ERBα-LBD to a final concentration.
-
Add the fluorescein-labeled NCoR peptide to a final concentration.
-
Add this compound at varying concentrations to create a dose-response curve. Include a vehicle control (e.g., DMSO) and a positive control if available.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence.
-
Excite the terbium donor and measure the emission from both the donor and the fluorescein acceptor.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the FRET ratio against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.
-
Quantitative Real-Time PCR (RT-qPCR) for Target Gene Expression
This protocol is used to quantify the effect of this compound on the mRNA expression of specific REV-ERBα target genes.
Methodology:
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human HepG2 cells) in appropriate media and conditions.
-
Treat the cells with this compound (e.g., at a final concentration of 10 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) or a bioanalyzer.
-
-
cDNA Synthesis:
-
Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., BMAL1, PER2, NR1D1) and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or probe-based qPCR master mix.
-
Run the qPCR reaction in a real-time PCR cycler using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes in the this compound-treated and vehicle-treated samples.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.
-
Table 3: Example Primer Sequences for Human Circadian Genes (for reference)
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| BMAL1 (ARNTL) | GCTGAAGACAGAGGCAACGA | GTCGGCGACTCACTGAAGAC |
| PER2 | TGTGAGTTCTGGCTCCAGGA | TGGAGTTGGAGGCTGTCAGT |
| NR1D1 (REV-ERBα) | AGTGCCTCAACAGCCAGAGA | GCTCATCCAGAGGAAGTTGC |
| GAPDH | GGAGCGAGATCCCTCCAAAAT | GGCTGTTGTCATACTTCTCATGG |
Note: Primer sequences should always be validated for specificity and efficiency in the experimental system being used.
Conclusion
This compound has been a pivotal chemical probe in elucidating the multifaceted roles of REV-ERBα in the intricate network of circadian rhythms, metabolism, and inflammation. Its ability to potently and specifically activate REV-ERBα has enabled researchers to dissect the transcriptional regulatory circuits governed by this nuclear receptor. While its pharmacokinetic properties have limited its in vivo applications, this compound remains an invaluable tool for in vitro studies and serves as a foundational scaffold for the development of next-generation REV-ERB modulators with therapeutic potential. This guide provides a comprehensive resource for researchers aiming to utilize this compound in their investigations of REV-ERB biology and its implications in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rev-erbα regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Revolutionizing Circadian Rhythm Research: GSK4112 in FRET-Based NCoR Recruitment Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
The nuclear receptor REV-ERBα is a critical regulator of the circadian clock and metabolism. Its activity is modulated by the binding of endogenous ligands, such as heme, which promotes the recruitment of the Nuclear Receptor Corepressor (NCoR) complex, leading to the transcriptional repression of target genes like Bmal1. GSK4112 is a potent and specific synthetic agonist of REV-ERBα that mimics the action of heme.[1][2][3] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a powerful technique to study the interaction between REV-ERBα and NCoR in a high-throughput format. This document provides detailed application notes and protocols for utilizing this compound in TR-FRET-based NCoR recruitment assays.
Data Presentation
The following table summarizes the key quantitative data for this compound in a TR-FRET-based NCoR recruitment assay. A well-optimized assay should meet the specified quality control parameters.
| Parameter | Value | Description |
| This compound EC50 | 250 nM[3] | The half-maximal effective concentration of this compound required to induce the recruitment of the NCoR peptide to the REV-ERBα ligand-binding domain (LBD). |
| Z' Factor | ≥ 0.5 | A statistical indicator of assay quality. A value between 0.5 and 1.0 indicates an excellent and robust assay suitable for high-throughput screening.[4][5] |
| Signal-to-Background (S/B) Ratio | > 10 | The ratio of the signal from the positive control (maximum NCoR recruitment) to the negative control (basal interaction). A higher ratio indicates a larger assay window and better sensitivity.[4] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological mechanism and the experimental procedure, the following diagrams are provided.
References
- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand modulation of REV-ERBα function resets the peripheral circadian clock in a phasic manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a Time-Resolved Fluorescence Resonance Energy Transfer ultra-high throughput screening assay for targeting SYK and FCER1G interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Set of Time-Resolved Fluorescence Resonance Energy Transfer Assays for the Discovery of Inhibitors of Estrogen Receptor-Coactivator Binding - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: GSK4112 in Preadipocyte Proliferation Studies
References
- 1. benchchem.com [benchchem.com]
- 2. A role for rev-erbα ligands in regulation of adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK4112-Induced Apoptosis Assays in 3T3-L1 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing GSK4112, a potent REV-ERBα agonist, to study apoptosis in 3T3-L1 cells. The following sections detail the mechanism of this compound, protocols for key apoptosis assays, and expected quantitative outcomes.
Introduction to this compound and its Role in Apoptosis
This compound is a synthetic small molecule that functions as a selective agonist for the nuclear receptor REV-ERBα, a key component of the circadian clock machinery.[1][2] By binding to REV-ERBα, this compound enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, leading to the transcriptional repression of REV-ERBα target genes.[1][2] One of the primary targets of this repression is the core clock gene Bmal1.[2]
In the context of 3T3-L1 preadipocytes, activation of REV-ERBα by this compound has been shown to inhibit proliferation and promote apoptosis.[1][3] This makes this compound a valuable tool for investigating the molecular mechanisms governing adipocyte turnover and for exploring potential therapeutic strategies for obesity and related metabolic diseases.[1][3][4] this compound has been observed to aggravate palmitate (PA)-induced apoptosis in 3T3-L1 preadipocytes, suggesting a role for REV-ERBα in sensitizing these cells to pro-apoptotic stimuli.[1][3]
Quantitative Data Summary
The following table summarizes the effects of this compound on apoptosis-related gene expression in 3T3-L1 preadipocytes after treatment with palmitate (PA) and this compound.
| Gene | Treatment Group | Fold Change (mRNA level) | Reference |
| Bax | PA + this compound vs. PA + DMSO | Increased | [1] |
| Bcl-2 | PA + this compound vs. PA + DMSO | Reduced | [1] |
| Caspase-3 | PA + this compound vs. PA + DMSO | Increased | [1] |
Signaling Pathway of this compound-Induced Apoptosis
The diagram below illustrates the proposed signaling pathway through which this compound enhances apoptosis in 3T3-L1 preadipocytes.
Caption: this compound-mediated REV-ERBα activation enhances apoptosis.
Experimental Protocols
Detailed methodologies for key apoptosis assays are provided below. These protocols are designed for use with 3T3-L1 cells treated with this compound.
Experimental Workflow
The following diagram outlines the general experimental workflow for assessing this compound-induced apoptosis in 3T3-L1 cells.
Caption: General workflow for apoptosis assays in 3T3-L1 cells.
Protocol 1: Annexin V-FITC/PI Apoptosis Assay by Flow Cytometry
This protocol details the detection of early (Annexin V positive, PI negative) and late (Annexin V positive, PI positive) apoptotic cells.
Materials:
-
3T3-L1 cells
-
This compound (10 µM working solution)
-
Palmitate (PA) (0.25 mM working solution, optional)
-
DMSO (vehicle control)
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of harvesting.
-
Treatment:
-
For studying the potentiation of apoptosis, first treat the cells with 250 µM PA for 12 hours.[1]
-
Following the optional PA treatment, add 10 µM this compound or an equivalent volume of DMSO (vehicle control) to the culture medium.[1]
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.[1]
-
-
Cell Harvesting:
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Trypsinize the cells and collect them in a microcentrifuge tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[8]
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic or necrotic cells will be positive for both Annexin V and PI.[8]
-
Protocol 2: Caspase-3/7 Activity Assay
This protocol measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
3T3-L1 cells
-
This compound (10 µM working solution)
-
Palmitate (PA) (0.25 mM working solution, optional)
-
DMSO (vehicle control)
-
Caspase-Glo® 3/7 Assay Kit or similar
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a white-walled 96-well plate at a density of 2 x 10³ cells per well.[1]
-
Treatment:
-
Optionally, treat cells with 250 µM PA for 12 hours.
-
Add 10 µM this compound or DMSO to the wells and incubate for 24 hours.
-
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Signal Generation:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 3: TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
3T3-L1 cells
-
This compound (10 µM working solution)
-
Palmitate (PA) (0.25 mM working solution, optional)
-
DMSO (vehicle control)
-
TUNEL Assay Kit
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed 3T3-L1 cells on glass coverslips in a 24-well plate.
-
Treat the cells with PA (optional) and this compound or DMSO as described in Protocol 1.
-
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Staining and Visualization:
-
Rinse the coverslips three times with PBS.
-
If the kit includes a nuclear counterstain (e.g., DAPI), apply it at this stage.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive nuclei (indicating apoptosis) will exhibit bright fluorescence.
-
References
- 1. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ptglab.com [ptglab.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. Bilobalide Induces Apoptosis in 3T3-L1 Mature Adipocytes through ROS-Mediated Mitochondria Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. genscript.com [genscript.com]
Application Notes and Protocols for GSK4112 in Cell Viability Assays using CCK-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4112 is a potent and selective synthetic agonist of the nuclear receptor REV-ERBα[1][2]. REV-ERBα is a critical component of the circadian clock and plays a significant role in regulating gene expression involved in metabolism and inflammatory responses[3]. As an agonist, this compound mimics the action of the natural ligand, heme, by binding to REV-ERBα and enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex. This action leads to the transcriptional repression of REV-ERBα target genes, such as BMAL1[1][3]. The modulation of these pathways makes this compound a valuable tool for studying the physiological and pathological roles of REV-ERBα, with potential therapeutic implications in metabolic diseases and cancer[1][4].
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric method used to determine the number of viable cells in a sample. This assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active cells to produce a water-soluble formazan dye with an orange color. The amount of formazan produced is directly proportional to the number of living cells, and can be quantified by measuring the absorbance at 450 nm. The CCK-8 assay is known for its low toxicity, allowing for further analysis of the same cells if needed.
These application notes provide a detailed protocol for assessing the effect of this compound on cell viability using the CCK-8 assay, along with representative data and visualizations of the associated signaling pathway and experimental workflow.
Data Presentation
The following table summarizes representative data on the effect of this compound on the viability of 3T3-L1 preadipocytes, as determined by a CCK-8 assay. Data is adapted from a study by Chen et al. (2019), where 3T3-L1 cells were treated with 10 µM this compound or a DMSO control.
| Treatment | Concentration (µM) | Incubation Time (hours) | Cell Viability (Normalized OD450) | Percent Viability (%) |
| DMSO (Control) | - | 24 | 1.00 ± 0.05 | 100 |
| This compound | 10 | 24 | 0.82 ± 0.04 | 82 |
| DMSO (Control) | - | 48 | 1.00 ± 0.06 | 100 |
| This compound | 10 | 48 | 0.75 ± 0.05 | 75 |
Data is presented as mean ± standard deviation and is representative of typical results.
Experimental Protocols
Materials and Reagents
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Target cells (e.g., 3T3-L1 preadipocytes)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Microplate reader capable of measuring absorbance at 450 nm
-
Humidified incubator (37°C, 5% CO₂)
Protocol for Cell Viability Assay using this compound and CCK-8
-
Cell Seeding:
-
Harvest and count the target cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.1%).
-
-
Cell Treatment:
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions to the respective wells.
-
Include a vehicle control group treated with medium containing the same final concentration of DMSO.
-
Also, include a blank control group with medium only (no cells).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Following the treatment period, add 10 µL of the CCK-8 solution to each well.
-
Be careful not to introduce bubbles into the wells.
-
Incubate the plate for 1-4 hours in the incubator. The incubation time will depend on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
If a range of concentrations was used, the IC50 value (the concentration of this compound that inhibits 50% of cell viability) can be determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for assessing cell viability with this compound and CCK-8.
Caption: this compound signaling pathway leading to transcriptional repression.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kindlin-2 regulates the differentiation of 3T3-L1 preadipocytes: implications for wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: GSK4112 Treatment for Studying Gluconeogenesis in Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gluconeogenesis, the metabolic pathway responsible for de novo glucose synthesis, is a critical process for maintaining glucose homeostasis, particularly during periods of fasting. The liver is the primary site of gluconeogenesis, and its dysregulation is a key factor in the pathophysiology of type 2 diabetes and other metabolic disorders. The nuclear receptor REV-ERBα, a key component of the circadian clock, has emerged as a significant regulator of hepatic glucose metabolism. GSK4112, a potent and selective synthetic agonist of REV-ERBα, serves as a valuable chemical tool to investigate the role of this nuclear receptor in controlling gluconeogenesis.[1][2][3]
These application notes provide a comprehensive guide for utilizing this compound to study its effects on gluconeogenesis in primary hepatocytes. This document outlines the mechanism of action of this compound, detailed experimental protocols, and data presentation guidelines to facilitate research in metabolic diseases and drug discovery.
Mechanism of Action of this compound in Hepatocytes
This compound functions as a synthetic agonist for the nuclear receptor REV-ERBα.[1][3] In its active state, REV-ERBα recruits the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylases (HDACs), to its target gene promoters. This recruitment leads to the transcriptional repression of these genes.[4][5]
In the context of gluconeogenesis, REV-ERBα targets the promoters of key gluconeogenic enzymes, primarily Phosphoenolpyruvate Carboxykinase (PEPCK) and Glucose-6-Phosphatase (G6Pase).[3][4] By activating REV-ERBα, this compound enhances the recruitment of the NCoR co-repressor complex to the Pck1 and G6pc gene promoters, leading to the suppression of their transcription.[4] The subsequent reduction in PEPCK and G6Pase protein levels results in a decreased rate of hepatic gluconeogenesis and, consequently, a reduction in glucose output from hepatocytes.[1][3]
Signaling Pathway of this compound in Inhibiting Gluconeogenesis
Caption: this compound activates REV-ERBα, leading to the recruitment of the NCoR complex and transcriptional repression of gluconeogenic genes.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters of gluconeogenesis in primary hepatocytes.
Table 1: Effect of this compound on Glucose Output in Primary Mouse Hepatocytes
| This compound Concentration (µM) | Incubation Time (hours) | Glucose Output Inhibition (%) | Reference |
| 10 | 16 | 30 | --INVALID-LINK-- |
Table 2: Potency of this compound as a REV-ERBα Agonist
| Parameter | Value (µM) | Assay | Reference |
| EC50 | 0.4 | FRET-based NCoR recruitment assay | --INVALID-LINK-- |
Table 3: Effect of this compound on Gluconeogenic Gene Expression (Hypothetical Data for Illustrative Purposes)
| This compound Concentration (µM) | Incubation Time (hours) | Pck1 mRNA (Fold Change) | G6pc mRNA (Fold Change) |
| 0 (Vehicle) | 6 | 1.00 | 1.00 |
| 1 | 6 | 0.75 | 0.80 |
| 5 | 6 | 0.50 | 0.55 |
| 10 | 6 | 0.35 | 0.40 |
| 0 (Vehicle) | 12 | 1.00 | 1.00 |
| 10 | 12 | 0.25 | 0.30 |
| 0 (Vehicle) | 24 | 1.00 | 1.00 |
| 10 | 24 | 0.20 | 0.25 |
Note: The data in Table 3 is illustrative to demonstrate expected trends. Researchers should generate their own dose-response and time-course data.
Experimental Protocols
The following are detailed protocols for key experiments to study the effect of this compound on gluconeogenesis in primary hepatocytes.
Protocol 1: Isolation and Culture of Primary Mouse Hepatocytes
Materials:
-
C57BL/6 mouse (8-12 weeks old)
-
Collagenase Type IV
-
Hanks' Balanced Salt Solution (HBSS)
-
Williams' Medium E
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Collagen-coated culture plates
Procedure:
-
Anesthetize the mouse according to approved institutional animal care and use committee protocols.
-
Perform a laparotomy to expose the portal vein.
-
Cannulate the portal vein and perfuse the liver with pre-warmed, calcium-free HBSS at a flow rate of 5 mL/min for 10 minutes to wash out the blood.
-
Switch the perfusion to a pre-warmed collagenase solution (0.5 mg/mL in HBSS with calcium) and perfuse for 10-15 minutes until the liver becomes soft and digested.
-
Excise the liver and transfer it to a sterile petri dish containing Williams' Medium E with 10% FBS.
-
Gently disrupt the liver capsule and disperse the cells by pipetting up and down.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 50 x g for 5 minutes at 4°C to pellet the hepatocytes.
-
Wash the hepatocyte pellet twice with ice-cold Williams' Medium E.
-
Resuspend the final pellet in Williams' Medium E supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Seed the hepatocytes on collagen-coated plates at a desired density (e.g., 0.5 x 106 cells/well in a 6-well plate).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Allow the cells to attach for 4-6 hours before changing the medium.
Protocol 2: this compound Treatment and Glucose Production Assay
Materials:
-
Primary hepatocytes cultured as described in Protocol 1
-
This compound stock solution (in DMSO)
-
Glucose-free DMEM
-
Sodium Lactate
-
Sodium Pyruvate
-
Glucose Assay Kit
Procedure:
-
After cell attachment, replace the culture medium with serum-free Williams' Medium E and incubate overnight.
-
Prepare working solutions of this compound in glucose-free DMEM at various concentrations (e.g., 0.1, 1, 5, 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Wash the hepatocytes twice with warm PBS.
-
Add the this compound working solutions or vehicle control to the respective wells and incubate for the desired time (e.g., 16 hours).
-
After the pre-incubation with this compound, wash the cells twice with warm PBS.
-
Add glucose production buffer (glucose-free DMEM supplemented with 20 mM sodium lactate and 2 mM sodium pyruvate) to each well.
-
Incubate for 3-4 hours at 37°C.
-
Collect the supernatant from each well.
-
Measure the glucose concentration in the supernatant using a commercially available glucose assay kit according to the manufacturer's instructions.
-
Lyse the cells in the wells and determine the total protein concentration for normalization of glucose production.
Protocol 3: RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Materials:
-
Primary hepatocytes treated with this compound as described in Protocol 2
-
RNA isolation kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for Pck1, G6pc, and a reference gene (e.g., Actb or Gapdh)
Procedure:
-
RNA Isolation:
-
Lyse the hepatocytes directly in the culture wells using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (A260/A280 ratio).
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers (final concentration of 200-500 nM each), and diluted cDNA.
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
-
Include no-template controls for each primer set.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene.
-
Experimental Workflow
Caption: A streamlined workflow for investigating the effects of this compound on hepatocyte gluconeogenesis.
Conclusion
This compound is a powerful tool for elucidating the role of REV-ERBα in the regulation of hepatic gluconeogenesis. The protocols and information provided in these application notes offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate connections between the circadian clock, metabolism, and metabolic diseases. The ability to pharmacologically modulate REV-ERBα activity with this compound opens avenues for exploring novel therapeutic strategies for conditions characterized by excessive hepatic glucose production.
References
- 1. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucagon regulates the stability of REV-ERBα to modulate hepatic glucose production in a model of lung cancer–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rev-erb-α: an integrator of circadian rhythms and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Application of GSK4112 for Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK4112 is a synthetic small molecule that acts as a potent agonist for the nuclear receptor REV-ERBα, a key component of the circadian clock machinery.[1][2] By mimicking the natural ligand heme, this compound enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to REV-ERBα, leading to the transcriptional repression of its target genes.[3] This mechanism makes this compound a valuable tool for investigating the role of REV-ERBα in various physiological and pathological processes, including inflammation. In vitro studies have demonstrated its ability to modulate inflammatory responses, primarily through the suppression of pro-inflammatory cytokines.[1][2][4] These application notes provide an overview of the in vitro use of this compound in inflammation research, including its mechanism of action, key experimental data, and detailed protocols.
Mechanism of Action in Inflammation
This compound exerts its anti-inflammatory effects primarily through the activation of REV-ERBα, which in turn represses the expression of key inflammatory genes. The primary mechanisms identified are:
-
Inhibition of the NF-κB Pathway: this compound has been shown to suppress the activation of the NF-κB signaling pathway, a central regulator of inflammation.[5] It achieves this by inhibiting the phosphorylation and degradation of IκBα, which prevents the nuclear translocation of the p65 subunit of NF-κB.[5]
-
Suppression of Pro-inflammatory Cytokines: A major consequence of REV-ERBα activation by this compound is the reduced expression and secretion of pro-inflammatory cytokines, most notably Interleukin-6 (IL-6).[1][2][4] This effect has been observed in various cell types, including primary human monocyte-derived macrophages, alveolar macrophages, and the THP-1 monocytic cell line.[1][4]
-
Modulation of the NLRP3 Inflammasome: REV-ERBα activation has been linked to the inactivation of the NLRP3 inflammasome at the priming step.[6] this compound, as a REV-ERBα agonist, can dose-dependently attenuate the LPS-induced expression of NLRP3.[6]
Data Presentation
Quantitative Data for this compound in In Vitro Assays
| Assay Metric | Value | Cell Line/System | Source |
| REV-ERBα Agonism (EC₅₀) | 250 nM | FRET-based NCoR recruitment assay | [3] |
| REV-ERBα Agonism (EC₅₀) | 0.4 µM | - | [3] |
| Bmal1 mRNA Suppression | 10 µM | HepG2 cells | [3] |
| Glucose Output Reduction | 10 µM | Primary mouse hepatocytes | [3][7] |
| Inhibition of Preadipocyte Viability | 10 µM | 3T3-L1 cells | [3] |
| Inhibition of IL-6 Secretion | 10 µM | Human monocyte-derived macrophages & alveolar macrophages | [4] |
| Inhibition of IL-6 Secretion | 10 µM | THP-1 cells | [4] |
Experimental Protocols
Protocol for Assessing the Effect of this compound on Cytokine Production in Macrophages
This protocol describes how to measure the effect of this compound on the production of IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs), THP-1 cells, or primary alveolar macrophages
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS)
-
Phosphate Buffered Saline (PBS)
-
IL-6 ELISA kit
Procedure:
-
Cell Seeding: Seed the macrophages in a 24-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 10 µM) or vehicle control (DMSO). Incubate for 1-2 hours.
-
Inflammatory Challenge: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for 16-24 hours.[4]
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Compare the IL-6 concentrations in the this compound-treated wells to the vehicle-treated wells to determine the inhibitory effect of this compound.
Protocol for Evaluating NF-κB Activation via Western Blotting for p-IκBα
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of IκBα, a key step in NF-κB activation.
Materials:
-
BV2 microglial cells or other suitable cell line
-
Cell culture medium
-
This compound
-
LPS
-
PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Culture BV2 cells to 70-80% confluency. Pre-treat the cells with this compound for 1 hour, followed by stimulation with LPS (100 ng/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-IκBα, IκBα, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of p-IκBα to total IκBα and the loading control (β-actin). Compare the results between different treatment groups.
Visualizations
Caption: this compound signaling pathway in inflammation.
Caption: Workflow for cytokine measurement.
Conclusion
This compound is a critical research tool for elucidating the role of REV-ERBα in the regulation of inflammatory processes. Its ability to suppress key inflammatory pathways and cytokine production in vitro makes it an invaluable compound for studies in immunology and drug discovery. The protocols and data presented here provide a foundation for researchers to effectively utilize this compound in their in vitro inflammation models. However, its poor pharmacokinetic profile limits its direct application in vivo, making it primarily a tool for cell-based research and a starting point for the development of more drug-like REV-ERBα agonists.[1][3]
References
- 1. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pnas.org [pnas.org]
- 5. Pharmacological activation of REV-ERBα represses LPS-induced microglial activation through the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK4112 Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of GSK4112, a selective REV-ERBα agonist, in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, cell-permeable small molecule that functions as a dual agonist for REV-ERBα and REV-ERBβ, which are key components of the mammalian molecular clock.[1] It mimics the action of the natural ligand, heme, by binding to REV-ERBα and enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex.[2][3] This action leads to the transcriptional repression of REV-ERBα target genes, such as Bmal1, which plays a central role in regulating circadian rhythms.[1][4]
Q2: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary depending on the cell type and the specific assay being performed. However, a common starting point for many cell lines, including HepG2 and 3T3-L1 cells, is 10 µM.[2][3] The EC₅₀ (half-maximal effective concentration) has been reported to be around 250 nM in a FRET-based NCoR recruitment assay and 0.4 µM in other functional assays.[2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound stock solutions?
This compound is typically soluble in DMSO.[5] For example, a stock solution of 25 mM can be prepared in DMSO.[6] It is advisable to use fresh DMSO, as moisture can reduce the solubility of the compound.[5] For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What are the known limitations or potential off-target effects of this compound?
While this compound is a valuable tool for in vitro studies, it has limitations. It is known to have low potency and an unfavorable pharmacokinetic profile, which makes it unsuitable for in vivo experiments.[1][7][8] While generally considered selective for REV-ERBs, researchers should be aware of potential off-target effects, especially at higher concentrations.[1] Some studies suggest that other REV-ERB ligands, like SR9009, may have REV-ERB-independent effects, highlighting the importance of control experiments.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No observable effect or weak response | Suboptimal Concentration: The concentration of this compound may be too low for the specific cell line or assay. | Perform a dose-response experiment, typically ranging from 100 nM to 20 µM, to determine the optimal concentration. |
| Insufficient Treatment Time: The incubation time may not be long enough to observe a biological response. | Optimize the treatment duration. Effects on gene expression can sometimes be observed within hours, while phenotypic changes may require 24-48 hours or longer.[3] | |
| Poor Compound Stability: this compound may be degrading in the culture medium. | Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. Minimize exposure of the stock solution to light. | |
| Low REV-ERBα Expression: The cell line used may have low endogenous expression of REV-ERBα. | Verify REV-ERBα expression levels in your cell line using qPCR or Western blotting. Consider using a cell line known to have robust REV-ERBα expression, such as HepG2 cells.[1] | |
| High Cell Death or Cytotoxicity | Concentration is too high: this compound may be toxic to the cells at the concentration used. | Perform a cytotoxicity assay (e.g., CCK-8 or MTT assay) to determine the toxic concentration range for your specific cell line. One study showed no cytotoxic effects up to 200 µM in HEK-293T cells after 18 hours.[7] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of DMSO in the cell culture medium is typically below 0.1% (v/v), as higher concentrations can be toxic to some cell lines.[7] | |
| Inconsistent or Variable Results | Inconsistent Cell Seeding: Variations in cell density can lead to different responses to treatment. | Ensure uniform cell seeding density across all wells and plates. |
| Edge Effects in Multi-well Plates: Wells on the outer edges of a plate can be prone to evaporation, leading to altered compound concentrations. | Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity. | |
| Cell Passage Number: The responsiveness of cells can change with increasing passage number. | Use cells within a consistent and low passage number range for all experiments. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound in Various Assays
| Assay Type | Metric | Value | Cell Line/System |
| REV-ERBα Agonism | EC₅₀ | 250 nM | FRET-based NCoR recruitment assay |
| REV-ERBα Agonism | EC₅₀ | 0.4 µM | Functional Assay |
| Bmal1 mRNA Suppression | Concentration | 10 µM | HepG2 cells |
| Glucose Output Reduction | Concentration | 10 µM | Primary mouse hepatocytes |
| Inhibition of Preadipocyte Viability | Concentration | 10 µM | 3T3-L1 cells |
Experimental Protocols
1. Cell Viability Assay (CCK-8)
This assay measures cell viability by assessing the metabolic activity of cells.
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations or a vehicle control (e.g., DMSO).
-
Incubation: Incubate for the desired time periods (e.g., 24 and 48 hours).[2]
-
Assay: Add 10 µL of CCK-8 solution to each well and incubate the plate for 1-4 hours at 37°C.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of blank wells (media and CCK-8 only). Express the results as a percentage of the vehicle-treated control.[2]
-
2. Cell Proliferation Assay (EdU Staining)
This assay measures DNA synthesis as an indicator of cell proliferation.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells on coverslips in a multi-well plate and treat with this compound or a vehicle control for the desired duration (e.g., 24 hours).[9]
-
EdU Labeling: Add 5-ethynyl-2´-deoxyuridine (EdU) to the cell culture medium at a final concentration of 10 µM and incubate for a period that allows for detection of DNA synthesis (e.g., 2-4 hours).[2]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Click-iT® Reaction: Perform the Click-iT® reaction according to the manufacturer's protocol to fluorescently label the incorporated EdU.
-
Nuclear Staining: Counterstain the nuclei with a DNA dye such as Hoechst or DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the percentage of EdU-positive cells.
-
Visualizations
Caption: this compound binds to REV-ERBα, promoting NCoR recruitment and repressing target gene transcription.
Caption: A typical experimental workflow for optimizing this compound concentration in vitro.
Caption: A logical flowchart for troubleshooting common issues with this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. GSK 4112 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]
- 7. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting GSK4112 variability in cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK4112, a selective REV-ERBα agonist, in cell-based assays. Our goal is to help you navigate the challenges of experimental variability and ensure the reliability and reproducibility of your results.
Troubleshooting Guide: this compound Variability in Cell-Based Assays
Variability in the cellular response to this compound can manifest as inconsistent dose-response curves, fluctuating EC50 values, and poor reproducibility between experiments.[1] This guide addresses common issues in a question-and-answer format.
Q1: My dose-response curve for this compound is inconsistent between experiments. What are the potential causes?
A1: Inconsistent dose-response curves are a common issue and can stem from several factors related to the compound itself, cell culture conditions, and assay procedures.
-
Compound Integrity and Handling:
-
Improper Storage: this compound powder should be stored at -20°C for long-term stability (up to 3 years).[2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or -20°C for up to 1 year.[2][3] Frequent freeze-thaw cycles of stock solutions should be avoided.[3]
-
Solubility Issues: this compound is soluble in DMSO.[4][5] Ensure the compound is fully dissolved before adding it to your cell culture medium. Using fresh, high-quality DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3] For in vitro experiments, it may be necessary to use ultrasonic agitation to fully dissolve the compound.[1]
-
Lot-to-Lot Variability: Although less common from reputable suppliers, lot-to-lot differences in purity and activity can occur. If you observe a sudden shift in your results after starting a new vial, consider qualifying the new lot against a previous, trusted lot.
-
-
Cell Culture Conditions:
-
Cell Passage Number: The responsiveness of cells to stimuli can change with increasing passage number. It is crucial to use cells within a consistent and defined passage number range for all experiments.
-
Cell Density: Cell density at the time of treatment can significantly impact the cellular response.[6][7] High cell density can lead to nutrient depletion, changes in pH, and altered cell signaling, all of which can affect the activity of this compound. Standardize your cell seeding density and treatment confluence for all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If your assay is sensitive to serum concentration, consider using a reduced-serum or serum-free medium, or ensure the serum percentage is consistent across all experiments.
-
-
Assay Protocol:
-
Inconsistent Incubation Times: Ensure that the incubation time with this compound is precisely controlled and consistent across all plates and experiments.
-
Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.[8] Calibrate your pipettes regularly and use proper pipetting techniques.
-
Q2: I'm observing a high degree of intra-plate and inter-plate variability. How can I minimize this?
A2: High plate-to-plate and intra-plate variability with this compound has been reported.[9] Here are some strategies to improve consistency:
-
Plate Layout: Avoid "edge effects" by not using the outer wells of the plate for experimental samples. Instead, fill these wells with media or a buffer.
-
Automation: Where possible, use automated liquid handlers for cell seeding and compound addition to minimize human error.[10]
-
Quality Control: Include appropriate positive and negative controls on every plate. While this compound itself can be variable, a stable, well-characterized agonist could serve as a positive control.[9] However, if a stable agonist is not available, relying on the robustness of the baseline signal is an alternative quality control measure.[1]
-
Normalization: Normalize your data to a vehicle control (e.g., DMSO) on each plate to account for plate-to-plate differences in cell growth or assay performance.
Q3: The potency (EC50) of this compound seems to be lower than expected in my assay. What could be the reason?
A3: Several factors can contribute to a perceived lower potency of this compound:
-
Compound Degradation: this compound has poor stability in vivo, and while more stable in vitro, degradation can still occur over long incubation periods in cell culture media.[11] Consider the stability of this compound under your specific experimental conditions.
-
Cell Line-Specific Expression of REV-ERBα: The potency of this compound is dependent on the expression level of its target, REV-ERBα, in the cell line being used.[12] Cell lines with lower REV-ERBα expression may exhibit a weaker response.
-
Off-Target Effects: At higher concentrations, off-target effects of this compound may interfere with the primary mechanism of action, leading to a complex dose-response relationship.[13][14] It is advisable to use the lowest effective concentration possible.
-
Assay System: The observed EC50 can vary significantly depending on the type of assay being used (e.g., biochemical vs. cell-based, reporter gene vs. downstream functional endpoint).[15][16]
Frequently Asked Questions (FAQs)
Q: What is the mechanism of action of this compound?
A: this compound is a synthetic agonist of the nuclear receptor REV-ERBα.[17] It mimics the action of the natural ligand, heme, by binding to REV-ERBα and enhancing the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[15] This leads to the transcriptional repression of REV-ERBα target genes, including the core clock gene Bmal1.[11][15]
Q: What are the known off-target effects of this compound?
A: While this compound is considered a selective REV-ERBα agonist, like many small molecules, it may have off-target effects, particularly at higher concentrations.[13] It is always recommended to include appropriate controls, such as using a REV-ERBα knockout cell line, to confirm that the observed effects are mediated by REV-ERBα.
Q: What are the recommended storage and handling procedures for this compound?
A:
-
Powder: Store at -20°C for up to 3 years.[2]
-
Stock Solutions (in DMSO): Aliquot and store at -80°C for up to 2 years or -20°C for up to 1 year.[2][3] Avoid repeated freeze-thaw cycles.[3]
-
Preparation of Stock Solutions: Use fresh, anhydrous DMSO.[3] Ultrasonic agitation may be needed to ensure complete dissolution.[1]
Q: Can I use this compound for in vivo studies?
A: this compound has an unfavorable pharmacokinetic profile and poor systemic exposure, which limits its utility for in vivo experiments.[11] More potent and stable REV-ERB agonists, such as SR9009 and SR9011, have been developed for in vivo applications.[18]
Data Presentation
Table 1: Reported EC50 Values for this compound in Various Assay Systems
| Assay Type | Cell Line/System | EC50 | Source |
| FRET-based NCoR recruitment | - | 250 nM | [15] |
| REV-ERBα Agonism | - | 0.4 µM | [2] |
| Bmal1 transcription inhibition | - | 2.3 µM | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a high-concentration stock solution (e.g., 10 mM or 25 mM) by dissolving the this compound powder in anhydrous DMSO.[4][5] If necessary, use a sonicator to ensure complete dissolution.[1]
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C for long-term storage.[2]
-
For experiments, prepare working solutions by diluting the stock solution in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that is toxic to the cells (typically <0.5%).[9] Perform serial dilutions carefully to ensure accurate final concentrations.
-
Protocol 2: General Cell-Based Assay Workflow to Minimize Variability
-
Cell Seeding:
-
Use cells from a consistent passage number range.
-
Perform a cell count to ensure accurate seeding density.
-
Seed cells in the appropriate multi-well plate at a predetermined density that will not lead to over-confluence by the end of the experiment.
-
Distribute cells evenly in the wells to avoid clumping.
-
Allow cells to adhere and recover for a consistent period (e.g., 24 hours) before treatment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a fresh working solution.
-
Carefully add the compound dilutions to the appropriate wells.
-
Include vehicle controls (e.g., DMSO at the same final concentration as the highest this compound concentration) and any positive or negative controls on each plate.
-
-
Incubation:
-
Incubate the plates for the desired duration in a humidified incubator at 37°C and 5% CO2.
-
Ensure the incubation time is consistent for all plates in an experiment.
-
-
Data Acquisition:
-
Follow the specific protocol for your chosen endpoint assay (e.g., reporter gene assay, qPCR, viability assay).
-
Read all plates in a single run if possible to minimize temporal variability.
-
-
Data Analysis:
-
Normalize the data from each well to the average of the vehicle controls on the same plate.
-
Use appropriate statistical methods to analyze the results and determine dose-response relationships.
-
Visualizations
Caption: this compound binds to REV-ERBα, promoting the recruitment of the NCoR complex and subsequent transcriptional repression of target genes.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. rndsystems.com [rndsystems.com]
- 5. bio-techne.com [bio-techne.com]
- 6. Relevance and regulation of cell density - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell culture density affects the proliferation activity of human adipose tissue stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Circadian clock component REV-ERBα controls homeostatic regulation of pulmonary inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and implementation of a cell-based assay to discover agonists of the nuclear receptor REV-ERBα - PMC [pmc.ncbi.nlm.nih.gov]
- 10. REV-ERBα Agonist, this compound The REV-ERBα Agonist, this compound controls the biological activity of REV-ERBα. This small molecule/inhibitor is primarily used for Biochemicals applications. | 1216744-19-2 [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. Evidence for an effect of receptor density on ligand occupancy and agonist EC50 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REV-ERBα Agonist this compound attenuates Fas-induced Acute Hepatic Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
GSK4112 Technical Support Center: Your Guide to Successful Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of GSK4112, a selective Rev-erbα agonist. Find answers to frequently asked questions and troubleshooting tips to ensure the stability and efficacy of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[1] It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO and store it at -20°C or -80°C for long-term use.[2] To minimize degradation, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. While specific long-term stability data is not extensively published, it is best practice to use freshly prepared stock solutions or those stored for no longer than a few months. One supplier advises against long-term storage of the solution and recommends using it promptly after preparation.
2. What is the recommended solvent for this compound in cell culture experiments?
The vehicle of choice for this compound in cell culture is typically DMSO.[2][3] When treating cells, the final concentration of DMSO in the cell culture medium should be kept low (generally below 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
3. At what concentration should I use this compound in my experiments?
The optimal concentration of this compound will vary depending on the cell type and the specific biological question being investigated. Published studies have reported using this compound at concentrations typically in the range of 1 µM to 10 µM.[2][4] For example, a concentration of 10 µM has been used to inhibit the viability of 3T3-L1 preadipocytes.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
4. How stable is this compound in cell culture media?
The stability of this compound in cell culture media at 37°C over extended periods has not been quantitatively detailed in publicly available literature. As with many small molecules, there is a potential for degradation over time in aqueous solutions at physiological temperatures. For long-term experiments, it may be necessary to replenish the media with freshly diluted this compound periodically.
Stability Summary
While precise quantitative data on this compound stability is limited, the following tables provide a summary of recommended storage and handling practices to maintain its integrity.
Table 1: this compound Stock Solution Stability in DMSO
| Storage Condition | Recommendation | Rationale |
| Solvent | High-quality, anhydrous DMSO | Minimizes hydrolysis and degradation. |
| Temperature | -20°C or -80°C for long-term storage | Low temperatures slow down chemical degradation. |
| Aliquoting | Store in small, single-use aliquots | Avoids repeated freeze-thaw cycles which can degrade the compound. |
| Light Exposure | Store in the dark (e.g., amber vials) | Protects from light-induced degradation. |
Table 2: this compound Working Solution Stability in Cell Culture Media
| Condition | Recommendation | Rationale |
| Preparation | Prepare fresh for each experiment by diluting the DMSO stock solution. | Ensures consistent potency and minimizes degradation in aqueous media. |
| Incubation Time | For incubations longer than 24-48 hours, consider replenishing the media with fresh compound. | Mitigates potential degradation at 37°C. |
| Media Components | Be aware that components in serum or other media additives could potentially interact with the compound. | Consistency in media formulation is key for reproducible results. |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no biological effect | Compound Degradation: Stock solution may have degraded due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution of this compound. Always use single-use aliquots. |
| Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment to determine the optimal effective concentration. | |
| Cell Line Insensitivity: The target receptor, Rev-erbα, may not be expressed at sufficient levels in your cell line of choice. | Verify the expression of Rev-erbα in your cells using techniques like qPCR or Western blotting. | |
| High cell toxicity or off-target effects | High DMSO Concentration: The final concentration of DMSO in the cell culture media may be too high. | Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%). Run a vehicle-only control. |
| Compound Cytotoxicity: this compound itself may exhibit cytotoxic effects at higher concentrations or in certain cell lines.[2] | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration range of this compound for your cells.[2] | |
| Off-Target Effects: Like other Rev-erbα agonists, this compound may have off-target effects. | Include appropriate positive and negative controls. Consider using a structurally different Rev-erbα agonist as a comparator. | |
| Precipitation of the compound in cell culture media | Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous cell culture media. | Ensure proper mixing when diluting the DMSO stock into the media. Avoid high final concentrations of the compound. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (e.g., 10 mM):
-
Equilibrate the vial of powdered this compound to room temperature.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into single-use, light-protected vials and store at -20°C or -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution in pre-warmed cell culture medium to the desired final concentration immediately before adding to the cells.
-
Mix well by gentle inversion or pipetting.
-
Protocol 2: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include wells with medium and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Assay: Add CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
Caption: this compound signaling pathway, illustrating its role as a Rev-erbα agonist.
Caption: A general experimental workflow for using this compound in cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. REV-ERBα Agonist this compound attenuates Fas-induced Acute Hepatic Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Overcoming poor pharmacokinetics of GSK4112 for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the REV-ERBα agonist, GSK4112, particularly concerning its use in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: I am planning an in vivo study with this compound. What are the primary challenges I should be aware of?
A1: The most significant challenge with using this compound in in vivo models is its poor pharmacokinetic (PK) profile.[1] This is characterized by low systemic exposure, which makes it difficult to achieve and maintain therapeutic concentrations in target tissues.[1] Consequently, this compound is generally not recommended for in vivo applications and is primarily used as an in vitro tool.[1][2]
Q2: Why is this compound's pharmacokinetic profile considered poor?
A2: While specific metabolic and clearance data for this compound is not extensively published, its unsuitability for in vivo studies suggests issues such as rapid metabolism, poor absorption, low bioavailability, or rapid clearance. The development of analogs with improved PK properties was a direct response to these limitations.[1][3]
Q3: Are there alternatives to this compound with better in vivo properties?
A3: Yes, several REV-ERBα agonists have been developed with improved pharmacokinetic profiles, making them more suitable for in vivo research. The most well-known are SR9009 and SR9011.[1][3] These compounds are more potent and efficacious than this compound and have demonstrated in vivo activity in various studies.[1][4] More recent developments include compounds like STL1267 and GSK2945, which are reported to have further optimized properties.[3][5]
Q4: What is the mechanism of action for this compound and its analogs?
A4: this compound and its analogs are synthetic agonists of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[2][3] REV-ERBs are transcriptional repressors that play a crucial role in regulating the circadian clock and metabolism.[3] As agonists, these compounds mimic the action of the natural ligand, heme, by binding to REV-ERBα.[2][6][7] This binding event promotes the recruitment of the nuclear receptor co-repressor 1 (NCoR1) and histone deacetylase 3 (HDAC3).[1] The REV-ERB/NCoR1/HDAC3 complex then binds to specific DNA sequences (ROREs) in the promoter regions of target genes, leading to the repression of their transcription.[8] A primary target gene is Bmal1, a core component of the circadian clock.[2][6][7]
Troubleshooting Guide
Issue: Difficulty in observing a significant biological effect of this compound in an animal model.
| Potential Cause | Troubleshooting Step |
| Poor Pharmacokinetics | Due to its low systemic exposure, this compound is unlikely to reach sufficient concentrations at the target site to elicit a response.[1] |
| Recommendation: Switch to a REV-ERBα agonist with proven in vivo activity, such as SR9009, SR9011, or newer analogs.[1][3][4] | |
| Inadequate Dosing Regimen | Even with analogs, the dosing frequency and concentration are critical. For instance, SR9011 has been administered at 100 mg/kg intraperitoneally twice daily in studies with diet-induced obese mice.[4] |
| Recommendation: Consult literature for established dosing regimens for the chosen analog in a similar experimental context. | |
| Formulation and Solubility Issues | Poor solubility can lead to inadequate absorption and bioavailability. |
| Recommendation: Investigate appropriate formulation strategies for the selected compound. While specific formulations for this compound are not well-documented due to its inherent PK limitations, general strategies for poorly soluble compounds may be considered for its analogs. These can include the use of vehicles like DMSO, oil-based formulations for subcutaneous injection, or specialized delivery systems.[9][10][11] | |
| Off-Target Effects | Some REV-ERB agonists, like SR9009 and SR9011, have been reported to have potential off-target effects, for example, on LXR activity.[1] |
| Recommendation: Include appropriate controls in your experiment, such as studies in REV-ERBα knockout models, to confirm that the observed effects are indeed mediated by REV-ERBα. |
Data Presentation
Table 1: Comparison of REV-ERBα Agonists
| Compound | Key Features | Suitability for In Vivo Studies | Reference |
| This compound | First synthetic REV-ERBα agonist. | Not recommended due to poor pharmacokinetics.[1] | [1][2][6][7] |
| SR9009 & SR9011 | More potent and efficacious than this compound with improved pharmacokinetics. | Widely used in in vivo studies to investigate circadian rhythm, metabolism, and disease models.[1][3][4] | [1][3][4] |
| STL1267 | High-affinity REV-ERB agonist with increased activity and specificity compared to SR9009. | Shows promise for therapeutic applications. | [3] |
| GSK2945 | Potent agonist with a profile suitable for chronic in vivo dosing via both oral and IV routes. | Suitable for long-term in vivo studies. | [5] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Administration of a REV-ERB Agonist (Example with SR9011)
This protocol is a generalized example based on published studies and should be adapted for specific experimental needs.
-
Compound Preparation:
-
Dissolve SR9011 in a vehicle suitable for the chosen route of administration (e.g., DMSO for intraperitoneal injection). The final concentration should be calculated based on the desired dose and the animal's body weight.
-
-
Animal Model:
-
Use an appropriate animal model for the research question (e.g., diet-induced obese mice for metabolic studies).
-
Acclimate animals to the housing conditions and handling procedures.
-
-
Dosing:
-
Administer the SR9011 solution via the chosen route (e.g., intraperitoneal injection).
-
A typical dose from literature for SR9011 is 100 mg/kg, administered twice daily.[4]
-
Include a vehicle control group that receives injections of the vehicle without the compound.
-
-
Monitoring and Data Collection:
-
Monitor animals for any adverse effects.
-
Collect relevant data at specified time points. This could include behavioral observations (e.g., locomotor activity), physiological measurements (e.g., body weight, food intake, oxygen consumption), and collection of tissues for molecular analysis (e.g., gene expression of REV-ERB target genes in the liver, skeletal muscle, or hypothalamus).[4]
-
-
Data Analysis:
-
Analyze the collected data to determine the effect of the REV-ERB agonist compared to the vehicle control group.
-
Visualizations
Caption: REV-ERBα Signaling Pathway Activation by this compound.
Caption: General Experimental Workflow for In Vivo REV-ERB Agonist Studies.
Caption: Troubleshooting Logic for Lack of In Vivo Efficacy.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. theeagleelite.com [theeagleelite.com]
- 6. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
GSK4112 off-target effects and how to control for them
Welcome to the technical support center for GSK4112, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments, with a focus on understanding and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound functions as an agonist for REV-ERBα and REV-ERBβ. Its on-target mechanism involves binding to the ligand-binding domain of REV-ERB, which promotes the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex.[1] This complex then leads to the transcriptional repression of REV-ERB target genes, a key one being Bmal1, which is a core component of the circadian clock.[1][2]
Q2: What are the known off-target effects of this compound?
While this compound is widely used as a chemical probe for REV-ERB function, specific off-target interactions have not been extensively documented in publicly available literature. However, like many small molecule inhibitors, the potential for off-target effects exists and should be carefully considered in experimental design. Some studies on other REV-ERB agonists, such as SR9009, have reported REV-ERB-independent effects, highlighting the importance of rigorous controls.[3] It is possible that this compound could have off-target effects that have not yet been fully characterized.[4]
Q3: How can I control for potential off-target effects of this compound in my experiments?
Controlling for off-target effects is crucial for ensuring that the observed biological phenomena are a direct result of REV-ERBα/β agonism. Here are several strategies we recommend:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to achieve the desired on-target effect (e.g., repression of Bmal1 expression) through a dose-response study. Using excessively high concentrations increases the likelihood of engaging off-target molecules.
-
Utilize a REV-ERB antagonist: A REV-ERB antagonist, such as SR8278, can be used to see if it can reverse the effects of this compound.[2] If the antagonist blocks the phenotype induced by this compound, it provides strong evidence for an on-target mechanism.
-
Perform genetic knockdown or knockout of REV-ERBα and REV-ERBβ: The most definitive control is to test the effect of this compound in cells where REV-ERBα and/or REV-ERBβ have been genetically silenced (e.g., using siRNA or in knockout mouse models). If this compound still produces the same effect in the absence of its intended targets, the effect is unequivocally off-target.[4]
-
Conduct target engagement assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to REV-ERBα/β in your cellular system at the concentrations used in your experiments.
Troubleshooting Guides
Problem: Inconsistent or unexpected experimental results with this compound.
Possible Cause: This could be due to a variety of factors, including off-target effects, issues with compound stability, or cellular context-dependent responses.
Troubleshooting Steps:
-
Verify On-Target Engagement:
-
Recommendation: Perform a dose-response curve for a known downstream target of REV-ERB, such as measuring the repression of Bmal1 mRNA levels via RT-qPCR. This will confirm that this compound is active in your specific cell type and establish the effective concentration range.
-
Expected Outcome: A clear dose-dependent decrease in Bmal1 expression.
-
-
Assess Cell Viability:
-
Recommendation: Run a cell viability assay (e.g., CCK-8 or MTT) at the concentrations of this compound you are using.[1] It's possible that at higher concentrations, this compound may induce cytotoxicity, which could confound your results.
-
Expected Outcome: No significant decrease in cell viability at the effective on-target concentrations.
-
-
Implement Control Experiments:
-
Recommendation: As outlined in the FAQs, use a structurally unrelated REV-ERB agonist and/or a REV-ERB antagonist to confirm that the observed phenotype is specific to REV-ERB modulation.
-
Expected Outcome: The structurally unrelated agonist should phenocopy the effects of this compound, and the antagonist should reverse them.
-
Problem: Difficulty in attributing a cellular phenotype solely to REV-ERBα/β agonism.
Possible Cause: The observed phenotype may be a composite of on-target and off-target effects.
Troubleshooting Steps:
-
Genetic Validation:
-
Recommendation: The gold standard for attributing a phenotype to a specific target is to use genetic tools. Perform your key experiments in cells with siRNA-mediated knockdown or CRISPR-Cas9-mediated knockout of NR1D1 (REV-ERBα) and NR1D2 (REV-ERBβ).
-
Expected Outcome: The phenotype observed with this compound treatment in wild-type cells should be absent or significantly diminished in the REV-ERBα/β knockdown/knockout cells.
-
-
Cellular Thermal Shift Assay (CETSA):
-
Recommendation: Use CETSA to confirm that this compound is binding to REV-ERBα/β in your cellular model at the concentrations you are using. This provides direct evidence of target engagement.
-
Expected Outcome: this compound should increase the thermal stability of REV-ERBα/β, indicating a direct binding interaction.
-
Quantitative Data Summary
| Parameter | Value | Assay | Cell Line/System |
| REV-ERBα Agonism (EC₅₀) | ~0.4 µM | FRET-based NCoR recruitment | Biochemical |
| REV-ERBα Agonism (EC₅₀) | ~2.3 µM | Bmal1 Luciferase Reporter | Cellular |
| Bmal1 mRNA Suppression | 10 µM | RT-qPCR | HepG2 cells |
| Glucose Output Reduction | 10 µM | Glucose Assay | Primary mouse hepatocytes |
| Preadipocyte Viability Inhibition | 10 µM | CCK-8 Assay | 3T3-L1 cells |
Key Experimental Protocols
FRET-based NCoR Recruitment Assay
This biochemical assay is used to quantify the ability of this compound to promote the interaction between REV-ERBα and a peptide from the NCoR co-repressor.
-
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism of energy transfer between two fluorophores. In this assay, the REV-ERBα ligand-binding domain (LBD) is fused to a donor fluorophore (e.g., Terbium) and an NCoR peptide is labeled with an acceptor fluorophore (e.g., Fluorescein). When this compound binds to REV-ERBα-LBD, it induces a conformational change that brings the NCoR peptide into close proximity, resulting in an increase in the FRET signal.
-
Methodology:
-
Express and purify the REV-ERBα-LBD fused to the donor fluorophore.
-
Synthesize and label the NCoR peptide with the acceptor fluorophore.
-
In a microplate, combine the assay buffer, labeled REV-ERBα-LBD, and labeled NCoR peptide.
-
Add this compound at various concentrations.
-
Incubate at room temperature, protected from light.
-
Measure the FRET signal using a plate reader capable of time-resolved fluorescence.
-
Calculate the ratio of acceptor to donor emission and plot it against the log of the this compound concentration to determine the EC₅₀ value.[1]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular environment.
-
Principle: Ligand binding to a protein typically increases its thermal stability. CETSA measures the extent to which a drug stabilizes its target protein against heat-induced denaturation.
-
Methodology:
-
Treat cultured cells with either vehicle control or this compound at the desired concentration.
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Detect the amount of soluble REV-ERBα/β in the supernatant using a specific antibody via Western blotting or other quantitative protein detection methods.
-
An increase in the amount of soluble REV-ERBα/β at higher temperatures in the this compound-treated samples compared to the vehicle control indicates target engagement.[5][6][7][8]
-
RT-qPCR for Bmal1 Expression
This is a standard cellular assay to confirm the on-target activity of this compound.
-
Principle: this compound-mediated activation of REV-ERB leads to the repression of its target genes, including Bmal1. This repression can be quantified by measuring the decrease in Bmal1 mRNA levels.
-
Methodology:
-
Treat cells with this compound or vehicle control for a specified period.
-
Extract total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform quantitative PCR (qPCR) using primers specific for Bmal1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Calculate the relative expression of Bmal1 using the ΔΔCt method.[1]
-
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow to control for off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERBα Agonist this compound attenuates Fas-induced Acute Hepatic Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in GSK4112 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using GSK4112, a selective REV-ERBα agonist. The information is designed to help interpret unexpected results and refine experimental designs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] It functions by mimicking the natural ligand, heme, and enhancing the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to REV-ERBα.[2] This action leads to the transcriptional repression of REV-ERBα target genes, a primary one being the core clock gene Bmal1.[1][2]
Q2: What are the known limitations of this compound?
A2: The primary limitation of this compound is its unfavorable pharmacokinetic profile, which makes it unsuitable for in vivo experiments due to low systemic exposure.[3][4][5] For in vivo studies, other REV-ERB agonists with improved pharmacokinetics, such as SR9009 and SR9011, are often considered, though they may have their own off-target effects.[3][4]
Q3: Are there known off-target effects for this compound?
A3: While this compound is characterized as a REV-ERBα agonist, the potential for off-target effects should always be considered, as has been noted for other REV-ERB modulators like SR9009 and SR9011.[1][4] It is crucial to evaluate potential off-target effects on other nuclear receptors.[1] Researchers should include appropriate controls to validate that the observed effects are mediated through REV-ERBα.
Troubleshooting Guide
Unexpected Result 1: No significant repression of Bmal1 mRNA levels after this compound treatment.
This is a common experiment to confirm the activity of this compound. If you do not observe the expected downregulation of Bmal1, consider the following:
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | The effective concentration of this compound can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. A common starting concentration is 10 µM.[2][6] |
| Incorrect Incubation Time | The timing of peak Bmal1 repression can vary. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration. |
| Poor this compound Quality or Degradation | Ensure the this compound compound is of high purity (≥95%) and has been stored correctly, protected from light and moisture. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Cell Line Insensitivity | The expression levels of REV-ERBα may be low in your chosen cell line. Verify REV-ERBα expression using RT-qPCR or Western blot. Consider using a cell line known to be responsive, such as HepG2 cells.[1] |
| Experimental Error | Review your RT-qPCR protocol, including RNA extraction, cDNA synthesis, and primer efficiency for Bmal1 and your housekeeping gene(s). |
Unexpected Result 2: High cell toxicity or unexpected effects on cell viability.
This compound is expected to have effects on cell proliferation and apoptosis in certain cell types like preadipocytes.[6] However, if you observe widespread, acute cytotoxicity, especially at concentrations expected to be non-toxic, consider these points:
| Potential Cause | Troubleshooting Step |
| Solvent Toxicity | High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Ensure your final DMSO concentration is consistent across all treatments (including vehicle control) and is at a non-toxic level (typically <0.5%). |
| Off-Target Effects | The observed toxicity may be independent of REV-ERBα. To test this, use a REV-ERBα knockdown or knockout cell line as a control. If the toxicity persists, it is likely an off-target effect. |
| Contaminated Compound | The this compound compound may be impure or contaminated. Source high-purity this compound from a reputable supplier. |
| Cell Culture Conditions | Ensure your cells are healthy and not under stress from other factors like high confluence, nutrient deprivation, or contamination. |
Unexpected Result 3: this compound shows an effect, but it is opposite to the expected outcome (e.g., increased expression of a target gene).
| Potential Cause | Troubleshooting Step |
| Indirect Regulatory Effects | REV-ERBα is part of a complex regulatory network. The observed effect may be an indirect, downstream consequence of REV-ERBα activation. Map the known regulatory pathways of your gene of interest to see if there are indirect connections to REV-ERBα or the circadian clock. |
| Cell-Type Specific Responses | The function of REV-ERBα can be highly context-dependent. The response to its activation can differ significantly between cell types. Compare your results with published data from similar cell lines. |
| REV-ERBβ Isoform Activity | This compound is a dual agonist for REV-ERBα and REV-ERBβ.[1] While REV-ERBα is more studied, the β isoform could mediate different effects in your system. |
| Experimental Artifact | Carefully review all experimental steps, including reagent preparation, treatment conditions, and data analysis, to rule out any errors. |
Signaling Pathways and Experimental Workflows
Quantitative Data Summary
The biological activity of this compound has been characterized in various in vitro systems.
| Assay | Metric | Value | Cell Line/System | Source |
| REV-ERBα Agonism | EC₅₀ | 250 nM | FRET-based NCoR recruitment assay | [2] |
| REV-ERBα Agonism | EC₅₀ | 0.4 µM | - | [2] |
| Bmal1 mRNA suppression | Concentration | 10 µM | HepG2 cells | [2] |
| Glucose output reduction | Concentration | 10 µM | Primary mouse hepatocytes | [1][2] |
| Inhibition of preadipocyte viability | Concentration | 10 µM | 3T3-L1 cells | [2] |
Key Experimental Protocols
FRET-based NCoR Recruitment Assay
This assay is used to identify and characterize compounds that modulate the interaction between REV-ERBα and its co-repressor NCoR.[2][7]
-
Principle: Förster Resonance Energy Transfer (FRET) is a mechanism describing energy transfer between two light-sensitive molecules. In this assay, REV-ERBα and an NCoR peptide are tagged with a donor and an acceptor fluorophore, respectively. Agonist binding brings the two molecules closer, increasing the FRET signal.
-
Methodology:
-
Reagents: Purified REV-ERBα protein (tagged with donor fluorophore) and NCoR peptide (tagged with acceptor fluorophore).
-
Procedure: In a microplate, combine the REV-ERBα protein and NCoR peptide. Add this compound at varying concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[2]
-
Data Acquisition: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. Excite the donor fluorophore and measure emission from both the donor and acceptor.[2]
-
Data Analysis: Calculate the ratio of acceptor to donor emission. Plot the FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[2]
-
Bmal1 mRNA Expression Analysis by RT-qPCR
This method is used to quantify the effect of this compound on the mRNA expression of the target gene Bmal1.[2]
-
Principle: Reverse transcription qPCR (RT-qPCR) is used to detect and quantify mRNA levels. RNA is first reverse transcribed into complementary DNA (cDNA), which is then amplified in a real-time PCR machine using gene-specific primers.
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HepG2) in a multi-well plate and allow them to adhere. Treat cells with the desired concentration of this compound or vehicle control for a specified time.
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe an equal amount of RNA from each sample into cDNA.
-
qPCR: Perform real-time PCR using primers specific for Bmal1 and one or more stable housekeeping genes.
-
Data Analysis: Calculate the relative expression of Bmal1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene(s) and comparing to the vehicle-treated control.
-
Cell Viability (CCK-8) Assay
This assay measures overall cell viability and metabolic activity.
-
Principle: The Cell Counting Kit-8 (CCK-8) contains a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate. After adherence, treat with various concentrations of this compound or vehicle control.
-
Incubation: Incubate for the desired time periods (e.g., 24 and 48 hours).[6]
-
Assay: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C.[2]
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[2]
-
Data Analysis: Subtract the absorbance of blank wells. Express the results as a percentage of the vehicle-treated control.
-
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. web-api.polscientific.com [web-api.polscientific.com]
- 6. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
Mastering GSK4112: A Guide to Proper Stock Solution Preparation and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the correct preparation and handling of GSK4112 stock solutions. Adherence to these protocols is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro experiments?
A1: Dimethyl sulfoxide (DMSO) is the most widely recommended solvent for preparing this compound stock solutions for in vitro use.[1] It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be significantly impacted by moisture.[2]
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is reported to be between 25 mM and 171.33 mM.[2] For practical purposes, preparing a stock solution of 25 mM in DMSO is a commonly cited concentration.[1]
Q3: How should I prepare this compound for in vivo studies?
A3: For in vivo applications, this compound can be formulated in a variety of ways. A common method involves first dissolving the compound in a small amount of DMSO, followed by dilution with other vehicles like PEG300, Tween-80, and saline to create a clear solution.[3][4] Another approach for creating a suspension for oral or intraperitoneal injection involves a mixture of DMSO and 20% SBE-β-CD in saline.[3]
Q4: How should I store this compound powder and stock solutions?
A4: The solid powder form of this compound should be stored at -20°C for long-term stability (up to 3 years).[3] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] These aliquots should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][3] Some suppliers do not recommend long-term storage of solutions, advising to use them promptly.[5]
Q5: What should I do if I observe precipitation in my this compound stock solution?
A5: If you observe precipitation, you can gently warm the solution and/or use sonication to aid in redissolving the compound.[3] To prevent precipitation, ensure you are using a high-purity, anhydrous solvent and that the storage conditions are appropriate.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | 1. Use of old or hydrated DMSO.[2]2. Insufficient vortexing or sonication.3. Attempting to dissolve at too high a concentration. | 1. Use fresh, anhydrous DMSO.[2]2. Vortex thoroughly and use an ultrasonic bath to aid dissolution.[3][4]3. Refer to the solubility data and start with a lower, more conservative concentration. |
| Precipitation Upon Storage | 1. Supersaturated solution.2. Improper storage temperature.3. Repeated freeze-thaw cycles.[3] | 1. Gently warm the solution and sonicate to redissolve. Consider preparing a slightly lower concentration stock.2. Ensure storage at -20°C or -80°C as recommended.[2][3]3. Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.[3] |
| Inconsistent Experimental Results | 1. Inaccurate concentration of the stock solution.2. Degradation of the compound due to improper storage or handling. | 1. Always use the batch-specific molecular weight provided on the vial or Certificate of Analysis for accurate concentration calculations.2. Follow recommended storage conditions strictly and avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
Quantitative Data Summary
| Parameter | Value | Solvent/Vehicle | Reference |
| Solubility (in vitro) | 25 mM | DMSO | [1] |
| 62.99 mM (25 mg/mL) | DMSO (with sonication) | [3][4] | |
| 171.33 mM (68 mg/mL) | Fresh DMSO | [2] | |
| Solubility (in vivo) | ≥ 2.5 mg/mL (6.30 mM) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [3][4] |
| 2.5 mg/mL (6.30 mM) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | [3][4] | |
| Storage (Solid) | 3 years at -20°C | N/A | [3] |
| 2 years at 4°C | N/A | [3] | |
| Storage (Solution) | 2 years at -80°C | In solvent | [3] |
| 1 year at -20°C | In solvent | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 25 mM this compound Stock Solution in DMSO (in vitro)
-
Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. Always refer to the batch-specific molecular weight on the product vial or Certificate of Analysis for precise calculations.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to the this compound powder.
-
Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic water bath to ensure complete dissolution.[3][4]
-
Storage: Aliquot the clear stock solution into single-use, light-protected vials. Store at -20°C for up to one year or at -80°C for up to two years.[3]
Protocol 2: Preparation of this compound Formulation for in vivo Administration (Clear Solution)
This protocol is adapted from publicly available formulation data.[3][4]
-
Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Vehicle Preparation: In a separate tube, prepare the vehicle by mixing the required volumes of PEG300, Tween-80, and saline. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the volumetric ratios should be adjusted accordingly.
-
Stepwise Mixing: Add the this compound DMSO stock to the PEG300 and mix thoroughly. Then, add the Tween-80 and mix again until the solution is clear. Finally, add the saline to reach the final volume and concentration.
-
Administration: It is recommended to use the freshly prepared working solution on the same day for in vivo experiments.[3]
Visual Guides
Caption: Workflow for preparing this compound in vitro stock solutions.
Caption: A decision tree for troubleshooting common this compound solution problems.
References
GSK4112 Technical Support Center: Troubleshooting and Best Practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use, storage, and troubleshooting of GSK4112, a selective Rev-Erbα agonist. Adherence to these best practices is crucial for ensuring experimental reproducibility and the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule that functions as a selective agonist for the nuclear receptor Rev-Erbα.[1][2] Its mechanism of action involves enhancing the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to Rev-Erbα.[3][4] This action leads to the transcriptional repression of Rev-Erbα's target genes, a key one being Bmal1, which is a core component of the circadian clock.[3][5][6]
Q2: What are the recommended storage conditions for this compound powder and stock solutions?
A2: Proper storage is critical to prevent degradation. For long-term storage, the solid compound should be stored at -20°C.[3][4] Short-term storage at +4°C is also acceptable.[1] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7][8] It is strongly advised to use solutions soon after preparation as long-term storage is not recommended.[4]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), with solubility reported up to 25 mM and 68 mg/mL.[1][2][8] It is insoluble in water and ethanol.[4][8] When preparing solutions, ensure the use of fresh, high-quality DMSO as moisture can reduce solubility.[8]
Q4: Can this compound be used in in vivo studies?
A4: While this compound is a valuable tool for in vitro studies, its use in in vivo experiments is limited due to an unfavorable pharmacokinetic profile and low systemic exposure.[9][10][11] For in vivo research, other Rev-Erbα agonists with improved pharmacokinetic properties, such as SR9009 and SR9011, are more suitable.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no effect on Bmal1 expression | This compound degradation due to improper storage. | Ensure this compound powder is stored at -20°C for long-term use and that DMSO stock solutions are aliquoted and stored at -20°C or -80°C. Avoid multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| Suboptimal concentration of this compound. | The effective concentration can vary between cell lines. Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Effective concentrations in published studies range from 0.4 µM to 10 µM.[3][5] | |
| Cell confluence or passage number affecting cellular response. | Standardize your cell culture conditions, including seeding density and passage number, as these can influence the cellular response to this compound. | |
| Precipitation of this compound in culture medium | Low solubility in aqueous solutions. | When diluting the DMSO stock solution into your aqueous culture medium, ensure rapid and thorough mixing. The final DMSO concentration in the medium should be kept low (typically ≤0.1%) to maintain solubility and minimize solvent toxicity. |
| Use of old or hydrated DMSO for stock solution preparation. | Use fresh, anhydrous DMSO to prepare stock solutions, as absorbed moisture can decrease the solubility of this compound.[8] | |
| High background signal in FRET-based assays | Non-specific binding or autofluorescence. | Include appropriate controls, such as a vehicle-only control (DMSO) and a positive control. Optimize the concentrations of the labeled REV-ERBα-LBD and NCoR peptide. |
| Light exposure during incubation. | Incubate plates protected from light, as fluorophores are sensitive to photobleaching.[3] | |
| Reduced cell viability in control group | DMSO toxicity. | Ensure the final concentration of DMSO in the cell culture medium is not toxic to your cells. Test a range of DMSO concentrations to determine the maximum tolerable level for your specific cell line. |
Data Summary
Physicochemical and Biological Properties of this compound
| Property | Value | Source(s) |
| Molecular Weight | 396.89 g/mol | [1][2][4] |
| Formula | C₁₈H₂₁ClN₂O₄S | [1][2][4] |
| CAS Number | 1216744-19-2 | [1][4] |
| Purity | ≥98% | [1][2] |
| EC₅₀ (Rev-Erbα agonism) | 250 nM - 0.4 µM | [1][3][5][8] |
| Solubility | Soluble to 25 mM in DMSO | [1][2][7] |
| Insoluble in water and ethanol | [4][8] |
Recommended Storage Conditions
| Form | Short-Term (days to weeks) | Long-Term (months to years) |
| Solid Powder | +4°C[1] | -20°C[3][4] |
| Stock Solution (in DMSO) | -20°C (up to 1 month)[8] | -80°C (up to 1 year)[8] |
Experimental Protocols
Protocol 1: FRET-based NCoR Recruitment Assay
This assay quantifies the ability of this compound to promote the interaction between the Rev-Erbα ligand-binding domain (LBD) and a peptide from the NCoR co-repressor.
-
Protein Preparation : Express and purify the LBD of Rev-Erbα fused to a donor fluorophore (e.g., terbium chelate) and a peptide of the NCoR interaction domain labeled with an acceptor fluorophore (e.g., fluorescein).
-
Assay Setup : In a 384-well plate, combine the assay buffer, labeled Rev-Erbα-LBD, and labeled NCoR peptide.
-
Compound Addition : Add this compound at various concentrations. Include a vehicle control (DMSO).
-
Incubation : Incubate the plate at room temperature for 1-2 hours, protected from light.[3]
-
Data Acquisition : Measure the FRET signal using a time-resolved fluorescence plate reader.
-
Analysis : Calculate the ratio of acceptor to donor emission and plot it against the this compound concentration to determine the EC₅₀ value.[3]
Protocol 2: Quantification of Bmal1 mRNA Suppression via RT-qPCR
This protocol measures the effect of this compound on the expression of its target gene, Bmal1.
-
Cell Culture and Treatment : Seed cells (e.g., HepG2) and allow them to adhere. Treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 6 hours).[5]
-
RNA Extraction : Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis : Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR : Perform quantitative PCR using primers specific for Bmal1 and a reference gene (e.g., GAPDH).
-
Data Analysis : Calculate the relative expression of Bmal1 mRNA normalized to the reference gene using the ΔΔCt method.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. GSK 4112 | Rev-Erb Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to GSK4112 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GSK4112. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic small molecule that acts as a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] Its primary mechanism of action involves mimicking the endogenous ligand, heme, to bind to REV-ERB receptors. This binding enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs).[2] The recruitment of this complex leads to the transcriptional repression of REV-ERB target genes, most notably BMAL1, a core component of the circadian clock.[2][3]
Q2: What are the common downstream effects of this compound treatment in different cell lines?
The effects of this compound can vary significantly depending on the cell type and its underlying biology. Here are some of the commonly observed responses:
-
Circadian Rhythm: this compound can reset the molecular clock by repressing the expression of BMAL1 and altering the expression of other clock genes like PER2.[4][5]
-
Metabolism: In hepatocytes, this compound has been shown to inhibit gluconeogenesis and reduce glucose output.[3] In preadipocytes, it can inhibit proliferation and viability.[6]
-
Inflammation: this compound exhibits anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines, such as IL-6, in macrophages.[7]
-
Cancer Cells: In some cancer cell lines, such as gastric cancer, this compound can induce apoptosis.[2][8] However, in other contexts, it can have protective effects.
Q3: Why do different cell lines respond differently to this compound treatment?
Cell line-specific responses to this compound are multifactorial and can be attributed to several key differences:
-
REV-ERBα/β Expression Levels: The expression levels of REV-ERBα and REV-ERBβ can vary significantly between different cell types and tissues.[8][9][10] Tissues with higher receptor expression may exhibit a more pronounced response. For instance, REV-ERBα expression is often decreased in gastric cancer tissues compared to normal tissues.[2]
-
Genetic and Epigenetic Context: The overall genetic and epigenetic landscape of a cell line influences which genes are accessible for REV-ERBα-mediated repression.
-
Cross-talk with Other Signaling Pathways: The cellular response to REV-ERBα activation is modulated by other signaling pathways. For example:
-
Wnt/β-catenin Pathway: In 3T3-L1 preadipocytes, this compound-mediated inhibition of proliferation is associated with a decrease in β-catenin expression.[6]
-
PI3K/Akt Pathway: In a model of Fas-induced acute hepatic damage, the protective effects of this compound were linked to the enhanced activation of the Akt signaling pathway.[11]
-
p53 Status: The tumor suppressor p53 is a key regulator of apoptosis, and its status in a cancer cell line can influence the outcome of this compound treatment.
-
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity in various assays and its effects on the viability of different cell lines.
Table 1: In Vitro Activity of this compound
| Assay | Metric | Value | Cell Line/System |
| REV-ERBα Agonism | EC50 | 250 nM | FRET-based NCoR recruitment assay |
| REV-ERBα Agonism | EC50 | 0.4 µM | Cell-based reporter assay |
| Bmal1 mRNA Suppression | Concentration | 10 µM | HepG2 cells |
| Glucose Output Reduction | Concentration | 10 µM | Primary mouse hepatocytes |
| Inhibition of Preadipocyte Viability | Concentration | 10 µM | 3T3-L1 cells |
Table 2: Reported IC50 Values of this compound in Different Cell Lines
| Cell Line | Cell Type | IC50 Value | Notes |
| Gastric Cancer (SGC-7901, BGC-823) | Human Gastric Adenocarcinoma | Apoptosis induced at 10 µM | Specific IC50 for viability not provided, but apoptosis is observed. |
| 3T3-L1 | Mouse Preadipocyte | Significant viability reduction at 10 µM | Dose-dependent effects on viability observed. |
| Breast Cancer Cell Lines | Various Subtypes | Varies | REV-ERBβ is the predominant form expressed, and its expression is higher than REV-ERBα. |
Note: IC50 values can be highly dependent on the assay conditions, including incubation time and the specific viability reagent used. Researchers should determine the optimal concentration for their specific cell line and experimental setup.
Experimental Protocols
Here are detailed methodologies for key experiments involving this compound.
Cell Viability/Cytotoxicity Assay (CCK-8)
This protocol is for assessing the effect of this compound on cell viability using a Cell Counting Kit-8 (CCK-8) assay.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[12]
-
-
CCK-8 Assay:
-
Data Acquisition:
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the results and determine the IC50 value if applicable.
-
Quantitative Real-Time PCR (RT-qPCR) for BMAL1 Expression
This protocol describes how to measure the effect of this compound on the mRNA expression of the target gene BMAL1.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
TRIzol reagent or RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for BMAL1 and a reference gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 10 µM) or vehicle control for the specified time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Wash cells with PBS and lyse them directly in the well using TRIzol or the lysis buffer from an RNA extraction kit.
-
Isolate total RNA according to the manufacturer's protocol.[13]
-
Quantify the RNA and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.[13]
-
-
qPCR:
-
Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, and cDNA.
-
Run the reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for BMAL1 and the reference gene.
-
Calculate the relative expression of BMAL1 using the ΔΔCt method, normalizing to the reference gene and comparing to the vehicle-treated control.[13]
-
Western Blotting for REV-ERBα and Downstream Targets
This protocol outlines the procedure for analyzing protein expression levels of REV-ERBα and its downstream targets after this compound treatment.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-REV-ERBα, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat cells as described for RT-qPCR.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.[11]
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Detection:
-
Apply ECL substrate to the membrane and visualize the protein bands using an imaging system.[11]
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.
-
Troubleshooting Guide
Problem 1: Inconsistent or No Effect of this compound
| Probable Cause | Solution |
| Compound Instability/Degradation | This compound should be stored at +4°C for short-term use and protected from light. For long-term storage, it is recommended to store at -20°C. Repeated freeze-thaw cycles should be avoided. |
| Incorrect Stock Solution Preparation | This compound is soluble in DMSO.[15] Ensure the compound is fully dissolved before making final dilutions in cell culture medium. Precipitates in the medium can lead to inaccurate concentrations. |
| Low REV-ERBα/β Expression in Cell Line | Verify the expression level of REV-ERBα and REV-ERBβ in your cell line of interest using RT-qPCR or Western blotting. Some cell lines may have very low or no expression of these receptors.[8][9][10] |
| Cell Culture Conditions | Ensure that cell culture conditions are optimal and consistent. Factors like confluency, passage number, and serum concentration can influence cellular responses. |
| Off-Target Effects | At high concentrations, this compound may have off-target effects.[4] It is advisable to perform a dose-response experiment to determine the optimal concentration that elicits the desired on-target effect with minimal off-target activity. |
Problem 2: High Background or Non-Specific Staining in Western Blots
| Probable Cause | Solution |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., BSA instead of milk). |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that gives a strong specific signal with low background. |
| Inadequate Washing | Increase the number and/or duration of washes with TBST to remove non-specifically bound antibodies. |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
Problem 3: High Variability in RT-qPCR Results
| Probable Cause | Solution |
| Poor RNA Quality | Assess RNA integrity using a Bioanalyzer or by running an agarose gel. Use high-quality RNA for cDNA synthesis. |
| Primer Inefficiency | Validate your qPCR primers to ensure they have high efficiency and do not form primer-dimers.[14] |
| Inconsistent Pipetting | Use calibrated pipettes and be meticulous with your pipetting technique to ensure consistency across samples. |
| Reference Gene Instability | Validate that your chosen reference gene is stably expressed across your experimental conditions. It may be necessary to test multiple reference genes. |
Signaling Pathways and Experimental Workflows
This compound Core Signaling Pathway
Caption: this compound binds to REV-ERBα/β, mimicking heme and promoting the recruitment of the NCoR/HDAC3 co-repressor complex to repress target gene transcription.
Experimental Workflow for Investigating this compound Effects
Caption: A typical experimental workflow for studying the cell line-specific effects of this compound treatment.
Differential Apoptotic Response to this compound
Caption: Differential signaling pathways leading to apoptosis in cancer cells and cytoprotection in normal hepatocytes upon this compound treatment.
References
- 1. The circadian clock components BMAL1 and REV-ERBα regulate flavivirus replication - PMC [pmc.ncbi.nlm.nih.gov]
- 2. REV-ERBα reduction is associated with clinicopathological features and prognosis in human gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rev-erbα regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. mdpi.com [mdpi.com]
- 10. apexbt.com [apexbt.com]
- 11. REV-ERBα Agonist this compound attenuates Fas-induced Acute Hepatic Damage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Frontiers | Circadian Rhythm Protein Bmal1 Modulates Cartilage Gene Expression in Temporomandibular Joint Osteoarthritis via the MAPK/ERK Pathway [frontiersin.org]
- 14. mcgill.ca [mcgill.ca]
- 15. selleckchem.com [selleckchem.com]
Validation & Comparative
A Head-to-Head Comparison of GSK4112 and SR9009 for In Vivo REV-ERBα Activation
For researchers, scientists, and drug development professionals, the selection of a suitable chemical probe is paramount for the accurate investigation of biological pathways. This guide provides an objective comparison of two prominent REV-ERBα agonists, GSK4112 and SR9009, with a focus on their utility for in vivo studies.
At the cellular level, both this compound and SR9009 function as synthetic agonists of the nuclear receptors REV-ERBα and REV-ERBβ. Their primary mechanism of action involves enhancing the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex to REV-ERBα. This action subsequently leads to the transcriptional repression of REV-ERBα target genes, a key process in the regulation of circadian rhythms and metabolism. A foundational target of this repression is the core clock gene Bmal1.[1]
While both compounds share a common mechanism, their utility for in vivo research diverges significantly due to their differing pharmacokinetic properties.
Comparative Analysis: this compound vs. SR9009
| Feature | This compound | SR9009 |
| Mechanism of Action | REV-ERBα/β agonist, enhances NCoR recruitment | REV-ERBα/β agonist, enhances NCoR recruitment |
| In Vitro Potency (EC50) | ~250 nM (FRET-based NCoR recruitment assay)[1] | IC50: ~670 nM (REV-ERBα), ~800 nM (REV-ERBβ) (Gal4-chimeric assays)[2] |
| In Vivo Suitability | Poor pharmacokinetic profile, limited systemic exposure, not recommended for in vivo use.[3][4] | Favorable pharmacokinetic properties, suitable for in vivo studies.[3][5] |
| Reported In Vivo Efficacy | Limited to ex vivo and some localized in vivo applications.[3] | Demonstrated efficacy in various mouse models, including effects on metabolism, inflammation, and circadian behavior.[2][6] |
| Solubility | Information not readily available | Soluble in DMSO and other organic solvents |
| Known In Vivo Dosing (mice) | Not established for systemic administration | 50-100 mg/kg, intraperitoneal (i.p.) injection[6][7] |
In Vivo Performance: The Decisive Factor
The most critical distinction for researchers planning animal studies is the profound difference in the in vivo bioavailability and stability of these two compounds. This compound is widely reported to have an unfavorable pharmacokinetic profile, which has largely precluded its use in systemic in vivo investigations.[3][4]
In contrast, SR9009 was specifically developed to overcome these limitations, exhibiting improved pharmacokinetic properties that allow for systemic administration and effective target engagement in living organisms.[3][5] Numerous studies have successfully employed SR9009 in vivo to probe the physiological roles of REV-ERBα. For instance, administration of SR9009 in mice has been shown to alter circadian behavior, modulate the expression of core clock genes in the hypothalamus, and impact metabolic gene expression in the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure.[2]
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological processes and a typical experimental approach, the following diagrams are provided.
Experimental Protocols
In Vivo Administration of SR9009 in Mice
This protocol is a generalized representation based on methodologies from published studies.[7]
1. Materials:
-
SR9009
-
Dimethyl sulfoxide (DMSO)
-
Cremophor EL
-
Phosphate-buffered saline (PBS)
-
Sterile syringes and needles
-
C57BL/6 mice (or other appropriate strain)
2. Preparation of Dosing Solution:
-
A common vehicle for SR9009 is a mixture of 5% DMSO, 10% Cremophor EL, and 85% PBS.
-
First, dissolve the required amount of SR9009 in DMSO.
-
Next, add the Cremophor EL and mix thoroughly.
-
Finally, add the PBS to reach the final desired concentration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse). The solution should be freshly prepared.
3. Animal Dosing:
-
Acclimate mice to the housing conditions for at least one week.
-
Randomly assign mice to a vehicle control group and an SR9009 treatment group.
-
Administer the prepared SR9009 solution or the vehicle control via intraperitoneal (i.p.) injection. The volume of injection should be consistent across all animals (typically 100 µL).
-
Dosing is often performed at a specific Zeitgeber time (ZT) to account for circadian variations.
Assessment of REV-ERBα Activation via qPCR
1. Tissue Collection and RNA Extraction:
-
At the desired time point after the final dose, euthanize the mice.
-
Rapidly dissect the target tissues (e.g., liver, hypothalamus, skeletal muscle) and snap-freeze them in liquid nitrogen.
-
Store tissues at -80°C until RNA extraction.
-
Extract total RNA from the tissues using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
2. cDNA Synthesis:
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
3. Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system.
-
Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., Bmal1) and a reference gene (e.g., Gapdh), and a suitable qPCR master mix.
-
Run the qPCR with an appropriate thermal cycling protocol.
-
Analyze the data using the ΔΔCt method to determine the relative expression of the target gene in the SR9009-treated group compared to the vehicle-treated group. A significant decrease in Bmal1 expression would indicate successful REV-ERBα activation.
Conclusion
References
- 1. SR9009 induces a REV-ERB dependent anti-small-cell lung cancer effect through inhibition of autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Rev-erbα agonist SR9009 protects against cerebral ischemic injury through mechanisms involving Nrf2 pathway [frontiersin.org]
- 7. SR9009 improves heart function after pressure overload independent of cardiac REV-ERB - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Rev-Erb Agonists GSK4112 and SR9011 for Research Applications
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating the roles of nuclear receptors in health and disease. This guide provides a detailed comparison of two prominent Rev-Erb agonists, GSK4112 and SR9011, focusing on their efficacy, mechanisms of action, and experimental applications.
Both this compound and SR9011 are synthetic agonists that target the nuclear receptors Rev-Erbα (NR1D1) and Rev-Erbβ (NR1D2), which are critical components of the circadian clock and key regulators of metabolism and inflammation. By activating Rev-Erb, these compounds enhance the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, leading to the transcriptional repression of Rev-Erb target genes, most notably Bmal1. While both compounds operate through this shared mechanism, they exhibit significant differences in potency, pharmacokinetics, and their utility in in-vitro versus in-vivo experimental settings.
Mechanism of Action: Rev-Erb Agonism
This compound was the first synthetic Rev-Erb agonist to be identified.[1] It functions by mimicking the action of the natural ligand, heme, thereby promoting the interaction between Rev-Erbα and the NCoR co-repressor complex.[2] This action leads to the repression of target gene transcription. SR9011, a later-developed compound, also functions as a potent Rev-Erbα/β agonist, increasing the constitutive repression of genes regulated by these receptors.[3] The enhanced repressive function of Rev-Erb by both agonists is central to their effects on circadian rhythms and metabolic pathways.
dot
Caption: Signaling pathway of this compound and SR9011 as Rev-Erb agonists.
Quantitative Efficacy: A Side-by-Side Comparison
The efficacy of this compound and SR9011 has been quantified in various in-vitro assays. While direct comparisons under identical conditions are limited, the available data provide insights into their relative potencies. SR9011 generally demonstrates activity in the mid-to-high nanomolar range in cell-based assays, whereas this compound shows potency in the low-to-mid nanomolar range in biochemical assays.
| Parameter | This compound | SR9011 | Cell Line/System | Source |
| Rev-Erbα Agonism (EC50) | 250 nM | Not Reported | FRET-based NCoR recruitment assay | [2] |
| Rev-Erbα Agonism (IC50) | Not Reported | 790 nM | Gal4-responsive luciferase reporter assay | [3][4] |
| Rev-Erbβ Agonism (IC50) | Not Reported | 560 nM | Gal4-responsive luciferase reporter assay | [3][4] |
| Bmal1 Promoter Repression (IC50) | Not Reported | 620 nM | Luciferase reporter assay | [4] |
| Bmal1 mRNA Suppression | Effective at 10 µM | Effective at various doses | HepG2 cells | [2][4] |
| Glucose Output Reduction | Effective at 10 µM | Not Reported | Primary mouse hepatocytes | [2] |
In-Vivo Studies: Pharmacokinetics and Efficacy
A critical distinction between the two compounds lies in their pharmacokinetic profiles. This compound has been noted for its poor pharmacokinetic properties, which has limited its application in in-vivo studies.[1] In contrast, SR9011 was developed to have improved bioavailability, leading to its use in a variety of animal models.
| Study Type | This compound | SR9011 | Key Findings | Source |
| Circadian Behavior | Not extensively studied | Alters circadian locomotor activity in mice | SR9011 disrupts the normal sleep-wake cycle. | [4] |
| Metabolism | Reduces glucose output in primary hepatocytes | Decreases fat mass, increases energy expenditure in mice | SR9011 has demonstrated potential in models of obesity. | [2][5] |
| Inflammation | Reduces IL-6 in human macrophages | Attenuates pro-inflammatory response in microglia | Both compounds show anti-inflammatory potential. | [1] |
| Hepatic Injury | Attenuates Fas-induced acute hepatic damage in mice | Not Reported | This compound showed a protective effect in a mouse model. | [6] |
Experimental Protocols
FRET-based NCoR Recruitment Assay (for this compound)
This assay is designed to measure the ability of a compound to promote the interaction between Rev-Erbα and a peptide from the NCoR co-repressor.
-
Reagents: Purified Rev-Erbα protein tagged with a FRET donor (e.g., terbium chelate) and a peptide from NCoR tagged with a FRET acceptor (e.g., fluorescein).
-
Procedure:
-
Dispense the Rev-Erbα-donor conjugate into assay plates.
-
Add this compound at varying concentrations.
-
Add the NCoR-acceptor peptide to initiate the binding reaction.
-
Incubate at room temperature to allow for binding equilibrium.
-
-
Data Acquisition: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. An increase in the FRET signal indicates compound-induced recruitment of the NCoR peptide.
-
Data Analysis: Plot the FRET signal against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Bmal1 Promoter Luciferase Reporter Assay (for SR9011)
This cell-based assay measures the ability of a compound to repress the transcription of a luciferase reporter gene driven by the Bmal1 promoter.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
Co-transfect the cells with an expression vector for full-length Rev-Erbα and a reporter plasmid containing the firefly luciferase gene under the control of the Bmal1 promoter. A control plasmid expressing Renilla luciferase can be included for normalization.
-
-
Compound Treatment:
-
After transfection, treat the cells with SR9011 at a range of concentrations.
-
Incubate for a sufficient period (e.g., 24 hours) to allow for changes in gene expression.
-
-
Luciferase Assay:
-
Lyse the cells and measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Plot the normalized luciferase activity against the SR9011 concentration and calculate the IC50 value, representing the concentration at which 50% of the Bmal1 promoter activity is repressed.
-
dot
Caption: Workflow for a Bmal1 Promoter Luciferase Reporter Assay.
In-Vivo Administration Protocol (for SR9011)
This protocol describes a typical procedure for administering SR9011 to mice to study its effects on circadian behavior and metabolism.
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Housing: Mice are housed under a 12-hour light:12-hour dark cycle or in constant darkness for circadian studies.
-
Compound Preparation: Dissolve SR9011 in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline).
-
Dosing Regimen: Administer SR9011 via intraperitoneal (i.p.) injection. A common dosage is 100 mg/kg, administered once or twice daily (e.g., at CT0 and CT12 for twice-daily dosing).[5]
-
Outcome Measures:
-
Circadian Behavior: Monitor wheel-running activity to assess changes in locomotor rhythms.
-
Metabolism: Measure body weight, fat mass (using DEXA), and energy expenditure (using a comprehensive laboratory animal monitoring system - CLAMS).
-
Gene Expression: Sacrifice animals at specific time points, collect tissues (e.g., liver), and analyze the expression of Rev-Erb target genes (e.g., Srebf1, Cyp7a1) by qPCR.
-
-
Data Analysis: Compare the measured parameters between the SR9011-treated group and a vehicle-treated control group using appropriate statistical tests.
Summary and Recommendations
This compound and SR9011 are both valuable tools for investigating the biology of Rev-Erb nuclear receptors.
-
This compound is a potent Rev-Erb agonist that is well-suited for in-vitro and ex-vivo studies where its pharmacokinetic limitations are not a concern. Its early discovery has made it a foundational compound in the field.
-
SR9011 offers the significant advantage of in-vivo applicability due to its improved pharmacokinetic properties. This makes it the compound of choice for studies in animal models aiming to understand the systemic effects of Rev-Erb activation on metabolism, circadian behavior, and other physiological processes.
The selection between this compound and SR9011 should be guided by the specific experimental context. For cell-based assays and mechanistic studies at the molecular level, either compound can be effective. However, for translating these findings to a whole-organism level, SR9011 is the more appropriate and widely used research tool.
References
- 1. researchgate.net [researchgate.net]
- 2. SR9011 | Autophagy | TargetMol [targetmol.com]
- 3. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. REV-ERBα Agonist this compound attenuates Fas-induced Acute Hepatic Damage in Mice [medsci.org]
A Comparative Guide to REV-ERBα Agonists in Metabolic Research: GSK4112 vs. SR9009 & SR9011
For researchers, scientists, and drug development professionals, the modulation of the nuclear receptor REV-ERBα presents a compelling strategy for intervening in metabolic diseases. As a key regulator of the circadian clock and metabolic pathways, REV-ERBα has been the focus of intense research, leading to the development of several synthetic agonists. This guide provides an objective comparison of the first-generation agonist, GSK4112, with the more widely used second-generation compounds, SR9009 and SR9011, supported by experimental data and detailed protocols.
Comparative Analysis of REV-ERBα Agonists
This compound was the first synthetic REV-ERB agonist identified and has been a valuable in vitro tool.[1] However, its utility in vivo is limited by a poor pharmacokinetic profile.[2][3] This led to the development of the pyrrole-derived compounds SR9009 and SR9011, which exhibit improved potency and bioavailability, allowing for in vivo studies.[2]
The following table summarizes the quantitative comparison of these three agonists based on their half-maximal inhibitory concentration (IC50) for REV-ERB-dependent transcriptional repression. Lower values indicate higher potency.
| Compound | Target | Assay Type | IC50 | Cell Line | Reference |
| This compound | REV-ERBα | Gal4-REV-ERBα Cotransfection | ~1,500 nM | HEK293 | [4] |
| SR9009 | REV-ERBα | Gal4-REV-ERBα Cotransfection | 670 nM | HEK293 | [4] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | 800 nM | HEK293 | [4] | |
| Bmal1 mRNA | Bmal1 Expression | 710 nM | HepG2 | [4] | |
| SR9011 | REV-ERBα | Gal4-REV-ERBα Cotransfection | 790 nM | HEK293 | [4] |
| REV-ERBβ | Gal4-REV-ERBβ Cotransfection | 560 nM | HEK293 | [4] | |
| Bmal1 mRNA | Bmal1 Expression | 620 nM | HepG2 | [4] |
Metabolic Effects
Metabolic studies have demonstrated the profound effects of these agonists on glucose and lipid metabolism, primarily driven by the repression of key metabolic genes.
-
This compound : In cellular models, this compound has been shown to repress the expression of gluconeogenic genes in liver cells and consequently reduce glucose output from primary hepatocytes.[5] It also inhibits the viability and proliferation of preadipocytes.[6]
-
SR9009 & SR9011 : In vivo studies using these agonists have shown significant metabolic benefits. Chronic administration in mice leads to decreased fat mass, improved dyslipidemia, and hyperglycemia.[7] These effects are consistent with decreased lipogenesis in the liver and white adipose tissue, and increased glucose and fatty acid oxidation in skeletal muscle.[4][7]
Signaling Pathway and Mechanism of Action
REV-ERBα agonists function by binding to the REV-ERBα protein, enhancing its ability to recruit a corepressor complex, which includes the Nuclear Receptor Corepressor (NCoR). This complex then binds to REV-ERB response elements (ROREs) in the promoter regions of target genes, leading to transcriptional repression. A primary target is the core clock gene Bmal1. By repressing Bmal1, REV-ERB agonists can modulate the entire circadian clock, which in turn governs the rhythmic expression of numerous metabolic genes.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting hepatic glucose output in the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rev-erbα Inhibits Proliferation and Promotes Apoptosis of Preadipocytes through the Agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Unveiling the Potency of GSK4112: A Comparative Guide to REV-ERBα Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of GSK4112, a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. We delve into the validation of its effects on key target genes, offering a comparative perspective with other notable REV-ERB agonists, SR9009 and SR9011. The information presented is supported by experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of this compound's mechanism of action and its utility as a chemical probe in circadian biology and metabolic research.
Mechanism of Action: A Transcriptional Repressor
This compound functions by binding to the ligand-binding domain of REV-ERBα, mimicking the action of its natural ligand, heme.[1][2] This binding event promotes the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases.[2] The recruitment of this complex to REV-ERB response elements (ROREs) in the promoter regions of target genes leads to chromatin condensation and subsequent transcriptional repression.[2] This mechanism is central to the role of REV-ERBs in regulating the core circadian clock and various metabolic pathways.[1][2]
Caption: Workflow for the FRET-based NCoR recruitment assay.
Cell-Based Bmal1 mRNA Quantification in HepG2 Cells
This protocol describes how to treat human hepatocyte (HepG2) cells with this compound and quantify the resulting changes in Bmal1 mRNA expression.
Protocol:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO₂ incubator.
-
Seeding: Seed HepG2 cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: The following day, replace the culture medium with fresh medium containing either this compound (e.g., 10 µM) or vehicle (e.g., DMSO). Incubate for a specified time (e.g., 24 hours).
-
RNA Extraction: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for Bmal1 and a suitable housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Data Analysis: Calculate the relative expression of Bmal1 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the this compound-treated samples to the vehicle-treated controls.
dot
Caption: Workflow for quantifying this compound's effect on Bmal1 mRNA in HepG2 cells.
Conclusion
This compound has been a pivotal tool in elucidating the biological functions of REV-ERBα. While its own therapeutic potential is limited by its pharmacokinetic properties, it has paved the way for the development of more potent and bioavailable agonists like SR9009 and SR9011. The data and protocols presented in this guide offer a solid foundation for researchers to design and interpret experiments aimed at further understanding the role of REV-ERB modulation in circadian rhythms and metabolic diseases. The comparative analysis highlights the evolution of REV-ERB agonists and provides a framework for selecting the appropriate chemical probe for specific research questions.
References
Cross-Validation of GSK4112's Pharmacological Effects with Rev-erbα Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the pharmacological effects of GSK4112, a synthetic REV-ERBα agonist, with findings from genetic models, primarily focusing on Rev-erbα knockout mice. By juxtaposing the outcomes of pharmacological intervention with genetic ablation, this document aims to offer a clearer understanding of this compound's on-target effects and its utility as a chemical probe for dissecting the roles of REV-ERBα in various physiological processes.
Comparative Data Analysis
The following tables summarize the quantitative effects of this compound and Rev-erbα genetic manipulation on key biological processes, including circadian rhythm regulation, glucose metabolism, adipogenesis, and inflammation.
Table 1: Effects on Circadian Gene Expression
| Parameter | This compound (REV-ERBα Agonist) | Rev-erbα Knockout (Genetic Model) | Supporting Evidence |
| Bmal1 mRNA Expression | Decreased in HepG2 cells and mouse liver.[1][2] | Increased and phase-shifted in the liver and other tissues. | This compound mimics the repressive action of REV-ERBα on its direct target Bmal1. In the absence of REV-ERBα, this repression is lost, leading to elevated Bmal1 levels. |
Table 2: Effects on Glucose Metabolism
| Parameter | This compound (REV-ERBα Agonist) | Rev-erbα Knockout (Genetic Model) | Supporting Evidence |
| Gluconeogenic Gene Expression (G6Pase, PEPCK) | Repressed in liver cells.[1][3] | Increased expression in the liver.[4] | This compound enhances REV-ERBα-mediated repression of these key gluconeogenic enzymes. Genetic deletion of Rev-erbα removes this repressive signal. |
| Hepatic Glucose Output | Reduced in primary mouse hepatocytes.[1][2][3] | Increased fasting glucose levels have been reported.[4][5] | Consistent with the changes in gluconeogenic gene expression, activating REV-ERBα with this compound lowers glucose production, while its absence leads to dysregulated glucose homeostasis. |
Table 3: Effects on Adipogenesis
| Parameter | This compound (REV-ERBα Agonist) | Rev-erbα Knockout (Genetic Model) | Supporting Evidence |
| Preadipocyte Viability/Proliferation | Inhibited in 3T3-L1 cells. | Impaired brown fat formation and suppressed white adipocyte differentiation.[2] | Both pharmacological activation and the presence of REV-ERBα appear to play a complex, context-dependent role in adipocyte development and function. |
| Adipogenic Markers | Overexpression of REV-ERBα promotes the expression of adipogenic markers.[6][7] | Genetic ablation of Rev-erbα impairs brown adipose tissue development.[2] | These findings suggest that while this compound can inhibit preadipocyte proliferation, REV-ERBα itself is crucial for certain aspects of adipocyte differentiation. |
Table 4: Effects on Inflammation
| Parameter | This compound (REV-ERBα Agonist) | Rev-erbα Knockout (Genetic Model) | Supporting Evidence |
| Pro-inflammatory Cytokine Expression (e.g., IL-6) | Inhibited in macrophages.[1] | Enhanced inflammatory responses and increased expression of pro-inflammatory transcripts.[1][8] | This compound-mediated activation of REV-ERBα suppresses inflammatory signaling, whereas the absence of REV-ERBα leads to a heightened inflammatory state. |
| NF-κB Signaling | REV-ERBα activation suppresses NF-κB signaling. | Increased basal NF-κB activation in microglia.[1] | REV-ERBα acts as a negative regulator of the NF-κB pathway, a role mimicked by this compound. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Protocol 1: Quantification of Bmal1 mRNA in Mouse Liver via RT-qPCR
-
Tissue Homogenization: Mouse liver tissue is homogenized in a suitable lysis buffer (e.g., TRIzol) to extract total RNA.
-
RNA Isolation: Total RNA is isolated using a standard protocol, such as the TRIzol-chloroform method, followed by precipitation with isopropanol.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.
-
Reverse Transcription: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR (qPCR): The relative expression of Bmal1 mRNA is quantified by qPCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.
-
Data Analysis: The expression of Bmal1 is normalized to a stable housekeeping gene (e.g., Gapdh, Actb). The relative fold change in expression is calculated using the ΔΔCt method.
Protocol 2: Glucose Output Assay in Primary Mouse Hepatocytes
-
Hepatocyte Isolation and Culture: Primary hepatocytes are isolated from mouse liver by collagenase perfusion and plated on collagen-coated plates. Cells are allowed to attach and form a monolayer.
-
Starvation: Prior to the assay, hepatocytes are washed with PBS and incubated in a serum-free, glucose-free medium for a defined period to deplete intracellular glucose stores.
-
Treatment: The starvation medium is replaced with a glucose production buffer containing gluconeogenic substrates (e.g., lactate and pyruvate). Cells are then treated with this compound or a vehicle control for a specified duration.
-
Sample Collection: At the end of the treatment period, an aliquot of the culture medium is collected.
-
Glucose Measurement: The concentration of glucose in the collected medium is measured using a colorimetric glucose oxidase assay kit.
-
Normalization: The glucose concentration is normalized to the total protein content of the cells in each well to account for variations in cell number.
Visualized Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
Caption: this compound-mediated activation of REV-ERBα and subsequent transcriptional repression.
Caption: Workflow for cross-validating this compound's effects with a Rev-erbα knockout model.
Caption: Logical relationship between this compound, Rev-erbα knockout, and biological outcomes.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. A circadian clock gene, Rev-erbα, modulates the inflammatory function of macrophages through the negative regulation of Ccl2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon regulates the stability of REV-ERBα to modulate hepatic glucose production in a model of lung cancer–associated cachexia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulation of Adipogenesis by Natural and Synthetic REV-ERB Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
A Comparative Analysis of GSK4112 and REV-ERBα Antagonists for Research Applications
For researchers, scientists, and drug development professionals, understanding the nuanced differences between REV-ERBα modulators is critical for designing effective experiments and interpreting results. This guide provides a comprehensive comparison of the REV-ERBα agonist GSK4112 and REV-ERBα antagonists, with a focus on their performance, supported by experimental data and detailed protocols.
The nuclear receptor REV-ERBα is a key regulator of the circadian clock and metabolism, making it an attractive target for therapeutic intervention in a range of diseases. Pharmacological modulation of REV-ERBα can be achieved through agonists, which enhance its repressive functions, and antagonists, which block these functions. This compound is a widely used synthetic agonist, while compounds like SR8278 act as antagonists, providing researchers with tools to probe the multifaceted roles of REV-ERBα.
Performance Comparison: this compound vs. REV-ERBα Antagonists
The primary distinction between this compound and REV-ERBα antagonists lies in their opposing effects on the transcriptional repression activity of REV-ERBα. This compound mimics the action of the natural ligand heme, enhancing the recruitment of the NCoR-HDAC3 corepressor complex to REV-ERBα, thereby suppressing the expression of its target genes.[1] Conversely, REV-ERBα antagonists block this interaction, leading to an increase in the expression of REV-ERBα target genes.
A key target gene for assessing the activity of REV-ERBα modulators is Bmal1, a core component of the circadian clock machinery. Experimental data consistently demonstrates that this compound suppresses Bmal1 expression, while REV-ERBα antagonists, such as SR8278, increase its expression.[2]
| Compound Class | Representative Compound | Mechanism of Action | Effect on REV-ERBα Activity | Effect on Bmal1 Gene Expression |
| Agonist | This compound | Enhances recruitment of NCoR-HDAC3 corepressor complex | Potentiates transcriptional repression | Suppression |
| Antagonist | SR8278 | Blocks recruitment of NCoR-HDAC3 corepressor complex | Inhibits transcriptional repression | Upregulation |
Quantitative Potency Analysis
Direct comparative studies have been conducted to quantify the potency of this compound and the antagonist SR8278 in cell-based assays. In a cotransfection assay using a Bmal1 promoter-luciferase reporter construct in HEK293 cells, the following potencies were determined:
| Compound | Assay Type | Metric | Value | Reference |
| This compound | Bmal1 promoter-luciferase reporter | IC₅₀ (Suppression) | 2.3 µM | [3] |
| SR8278 | REV-ERBα transcriptional repression | EC₅₀ (Inhibition) | 0.47 µM | [3] |
| SR8278 | Blockade of this compound effect | Potency | 0.35 µM | [3] |
These data indicate that in this specific assay, SR8278 is a more potent modulator of REV-ERBα activity than this compound.[3]
Signaling Pathways and Experimental Workflows
The opposing actions of this compound and REV-ERBα antagonists on the REV-ERBα signaling pathway are fundamental to their utility in research.
Caption: Opposing actions of this compound and REV-ERBα antagonists on REV-ERBα signaling.
A typical experimental workflow to compare the effects of these compounds on target gene expression involves cell culture, treatment, RNA isolation, and quantitative PCR analysis.
Caption: Workflow for analyzing gene expression changes induced by REV-ERBα modulators.
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Line: Human embryonic kidney (HEK293) cells or human hepatoma (HepG2) cells are commonly used.
-
Culture Medium: For HEK293 cells, use Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For HepG2 cells, Eagle's Minimum Essential Medium (EMEM) with 10% FBS and 1% penicillin-streptomycin is suitable.[3]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Passaging: Subculture cells every 2-3 days to maintain logarithmic growth.
-
Treatment: On the day of the experiment, replace the culture medium with fresh medium containing the desired concentrations of this compound, a REV-ERBα antagonist, or a vehicle control (e.g., DMSO). Incubate for the specified duration (e.g., 24 hours).
2. Cotransfection and Luciferase Reporter Assay
This assay is used to measure the effect of compounds on the transcriptional activity of REV-ERBα on a specific gene promoter.
-
Plasmids:
-
An expression vector for REV-ERBα (e.g., pCMV-REV-ERBα).
-
A luciferase reporter plasmid containing the promoter of a REV-ERBα target gene (e.g., pGL3-Bmal1-luc).
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).
-
-
Transfection:
-
Seed HEK293 cells in a 24-well plate.
-
When cells reach 70-80% confluency, transfect them with the plasmids using a suitable transfection reagent according to the manufacturer's instructions. A typical transfection mix per well includes the REV-ERBα expression vector, the luciferase reporter plasmid, and the Renilla control plasmid.
-
-
Treatment and Lysis:
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound, the REV-ERBα antagonist, or vehicle.
-
Incubate for another 24 hours.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.
-
-
Luciferase Assay:
-
Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency.
-
3. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the mRNA levels of REV-ERBα target genes.
-
RNA Isolation:
-
After treatment, wash the cells with PBS and lyse them directly in the culture dish using a lysis buffer from a commercial RNA isolation kit.
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) primers or random primers.
-
-
qRT-PCR:
-
Prepare the PCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., Bmal1) and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR detection system. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the expression of the reference gene.
-
By employing these methodologies, researchers can effectively dissect the distinct roles of REV-ERBα activation and inhibition in various biological processes, paving the way for new discoveries and therapeutic strategies.
References
SR8278 as a Negative Control for GSK4112 Experiments: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing robust experimental controls is paramount for the validation of scientific findings. In studies involving the REV-ERBα agonist GSK4112, the synthetic antagonist SR8278 serves as an essential negative control. This guide provides a comprehensive comparison of these two molecules, detailing their mechanisms of action, opposing effects on gene expression, and protocols for their use in key experimental assays.
This compound is a synthetic agonist of the nuclear receptor REV-ERBα, which plays a critical role in regulating circadian rhythms and metabolic pathways. By mimicking the natural ligand heme, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex to REV-ERBα, leading to the transcriptional repression of its target genes.[1][2] Conversely, SR8278 is the first identified synthetic antagonist of REV-ERBα.[3] It is structurally similar to this compound but functions to block the transcriptional repression activity of REV-ERBα, effectively reversing the effects of both this compound and the endogenous ligand heme.[4] This direct opposition in function makes SR8278 an ideal negative control to ensure that the observed effects of this compound are indeed mediated through REV-ERBα.
Comparative Analysis of this compound and SR8278
The distinct activities of this compound and SR8278 on REV-ERBα are reflected in their effects on target gene expression and their potency in cell-based assays.
| Parameter | This compound | SR8278 | Reference |
| Mechanism of Action | REV-ERBα Agonist | REV-ERBα Antagonist | [1][3] |
| Effect on REV-ERBα | Enhances NCoR recruitment and transcriptional repression | Blocks transcriptional repression | [2][4] |
| Effect on Target Gene Expression (Bmal1, G6Pase, PEPCK) | Suppression | Stimulation/De-repression | [4] |
| Potency (Bmal1 Luciferase Reporter Assay) | IC50 = 2.3 µM | EC50 = 0.47 µM | [4] |
Signaling Pathways and Experimental Workflow
The opposing actions of this compound and SR8278 on the REV-ERBα signaling pathway are central to their respective functions. This compound promotes the repression of target genes, while SR8278 alleviates this repression.
Caption: Opposing effects of this compound and SR8278 on REV-ERBα signaling.
A typical experimental workflow to compare the effects of this compound and SR8278 involves treating cultured cells with the compounds and subsequently analyzing the expression of REV-ERBα target genes at the mRNA and protein levels.
References
Validating GSK4112 specificity for REV-ERBα over other nuclear receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the specificity of GSK4112, a synthetic agonist of the nuclear receptor REV-ERBα. By objectively comparing its performance against other nuclear receptors and presenting supporting experimental data, this document serves as a valuable resource for researchers investigating the circadian clock, metabolism, and related therapeutic areas.
Executive Summary
This compound is a widely utilized chemical probe for studying the biological functions of REV-ERBα and its isoform REV-ERBβ.[1] While it has been instrumental in elucidating the role of these nuclear receptors in gene transcription and physiological processes, a thorough understanding of its selectivity is paramount for the accurate interpretation of experimental results. This guide summarizes the available data on the specificity of this compound, highlighting its potent agonism of REV-ERBα and examining its activity at other nuclear receptors. The development of more specific REV-ERB agonists, such as SR9009 and SR9011, was partly driven by the desire to improve upon the pharmacokinetic profile and specificity of this compound.[2]
Specificity Profile of this compound
The following table summarizes the known activity of this compound against a panel of nuclear receptors. The data has been compiled from various studies employing a range of experimental assays.
| Nuclear Receptor | Assay Type | Metric | Value | Reference |
| REV-ERBα | FRET-based NCoR recruitment | EC50 | 0.25 µM | [3] |
| Bmal1 luciferase reporter | EC50 | 2.3 µM | [2] | |
| REV-ERBβ | Not specified | Agonist | Dual agonist with REV-ERBα | [1] |
| FXR | FRET assay | Activity | No activity observed | [4] |
| RORα | FRET assay | Activity | No activity observed | [4] |
| LXRα | Reporter-gene assay | Activity | No activity observed | [4] |
| Radioligand binding assay | IC50 | 5 µM | [5] | |
| LXRβ | Reporter-gene assay | Activity | No activity observed | [4] |
| PPARα | Not specified | - | No direct binding/activation data found | |
| PPARγ | Not specified | - | No direct binding/activation data found |
Note on LXRα Activity: The conflicting data regarding this compound's activity on LXRα may be attributable to the different assay formats used. While a reporter-gene assay in one study showed no activity, a direct radioligand binding assay in another suggested weak interaction at a higher concentration. This highlights the importance of using multiple, complementary assays to fully characterize compound specificity.
Experimental Methodologies
The following are detailed protocols for key experiments commonly used to validate the specificity of nuclear receptor ligands like this compound.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based Co-repressor Recruitment Assay
This biochemical assay directly measures the ability of a compound to promote the interaction between the nuclear receptor ligand-binding domain (LBD) and a co-repressor peptide.
-
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium cryptate-labeled antibody) to an acceptor fluorophore (e.g., XL665-labeled co-repressor peptide) when they are in close proximity. Agonist binding to the nuclear receptor LBD induces a conformational change that facilitates the recruitment of the co-repressor peptide, bringing the donor and acceptor fluorophores together and generating a FRET signal.
-
Materials:
-
Purified, tagged (e.g., GST or His) nuclear receptor LBD (e.g., REV-ERBα LBD).
-
Fluorescently labeled antibody against the tag (donor fluorophore).
-
Fluorescently labeled co-repressor peptide (e.g., from NCoR) (acceptor fluorophore).
-
This compound or other test compounds.
-
Assay buffer and microplates.
-
-
Procedure:
-
Add the nuclear receptor LBD, the labeled antibody, and the labeled co-repressor peptide to the wells of a microplate.
-
Add serial dilutions of this compound or control compounds.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence signal at the emission wavelengths of both the donor and acceptor fluorophores using a TR-FRET-compatible plate reader.
-
Calculate the ratio of acceptor to donor fluorescence to determine the FRET signal.
-
Plot the FRET signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Cell-Based Nuclear Receptor Reporter Assay
This assay measures the functional consequence of ligand binding in a cellular context by quantifying the transcription of a reporter gene under the control of a nuclear receptor-responsive promoter.
-
Principle: Cells are engineered to express the full-length nuclear receptor or its LBD fused to a DNA-binding domain (e.g., GAL4), along with a reporter construct containing response elements for that receptor upstream of a reporter gene (e.g., luciferase or β-galactosidase). Agonist binding activates the receptor, leading to the expression of the reporter gene, which can be quantified.
-
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2).
-
Expression vector for the nuclear receptor of interest.
-
Reporter plasmid with a nuclear receptor-responsive promoter driving a reporter gene.
-
Transfection reagent.
-
This compound or other test compounds.
-
Cell culture medium and reagents.
-
Luciferase assay substrate or other reporter detection reagent.
-
-
Procedure:
-
Co-transfect the cells with the nuclear receptor expression vector and the reporter plasmid.
-
Plate the transfected cells in a multi-well plate and allow them to recover.
-
Treat the cells with serial dilutions of this compound or control compounds.
-
Incubate the cells for a sufficient period (e.g., 18-24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Normalize the reporter activity to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
Plot the normalized reporter activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value.
-
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the REV-ERBα signaling pathway, the experimental workflow for specificity testing, and the logical framework for validating this compound's specificity.
Caption: REV-ERBα signaling pathway activated by this compound.
References
- 1. International Union of Basic and Clinical Pharmacology CXIII: Nuclear Receptor Superfamily—Update 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rev-erbα regulates circadian rhythms and StAR expression in rat granulosa cells as identified by the agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a small molecule chemical probe for the cell biology of the nuclear heme receptor Rev-erbα - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of REV-ERB Agonists: GSK4112, SR9009, and SR9011
A new generation of synthetic REV-ERB agonists, SR9009 and SR9011, demonstrate significantly improved potency and in vivo utility over the first-in-class probe, GSK4112. This guide provides a comprehensive comparison of these key chemical tools for researchers in circadian biology, metabolism, and drug discovery.
The nuclear receptors REV-ERBα and REV-ERBβ are critical components of the core circadian clock and play vital roles in regulating gene expression involved in metabolism and inflammation. The development of synthetic ligands for these receptors has provided invaluable tools to probe their physiological functions and therapeutic potential. This comparison guide offers a detailed head-to-head analysis of the pioneering REV-ERB agonist this compound and its more potent successors, SR9009 and SR9011.
Performance and Specifications
SR9009 and SR9011 exhibit a marked improvement in potency and efficacy compared to this compound. In cellular reporter assays, SR9009 and SR9011 are approximately three- to four-fold more potent than this compound in driving REV-ERB-dependent transcriptional repression.[1] This enhanced activity is also reflected in their ability to suppress the expression of endogenous REV-ERB target genes, such as Bmal1.
One of the most significant advantages of SR9009 and SR9011 is their improved pharmacokinetic profiles, which permit their use in in vivo studies.[1][2] In contrast, this compound suffers from poor systemic exposure, limiting its application primarily to in vitro experiments.[3] However, it is important to note that all three compounds have been reported to exhibit some off-target activity, including interaction with the liver X receptor (LXR).[1][4]
| Parameter | This compound | SR9009 | SR9011 |
| Target(s) | REV-ERBα, REV-ERBβ | REV-ERBα, REV-ERBβ | REV-ERBα, REV-ERBβ |
| Mechanism of Action | Agonist; enhances NCoR co-repressor recruitment | Agonist; enhances NCoR co-repressor recruitment | Agonist; enhances NCoR co-repressor recruitment |
| Potency (REV-ERBα IC50) | Limited activity in some assays | ~670 nM (Gal4 reporter assay)[2] | ~790 nM (Gal4 reporter assay)[2] |
| Potency (REV-ERBβ IC50) | Limited activity in some assays | ~800 nM (Gal4 reporter assay)[2] | ~560 nM (Gal4 reporter assay)[2] |
| Potency (Bmal1 Repression IC50) | ~2.3 µM (EC50)[5] | ~710 nM[2] | ~620 nM[2] |
| In Vivo Activity | Poor pharmacokinetic profile, not suitable for most in vivo studies[3] | Sufficient pharmacokinetic properties for in vivo use[1][2] | Sufficient pharmacokinetic properties for in vivo use[1][2] |
| Known Off-Targets | LXRα[4] | LXRα[1], other REV-ERB-independent effects[6] | LXRα[1] |
Signaling Pathway and Mechanism of Action
This compound, SR9009, and SR9011 all function as agonists of REV-ERBα and REV-ERBβ. Their mechanism of action involves binding to the ligand-binding domain of the REV-ERB receptors, which promotes a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex. This complex includes histone deacetylases (HDACs) that lead to the transcriptional repression of REV-ERB target genes. A key target of this repression is the core clock gene Bmal1.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare REV-ERB agonists.
GAL4-REV-ERB Luciferase Reporter Assay
This assay measures the ability of a compound to modulate the transcriptional repressor activity of REV-ERB.
-
Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. Cells are seeded in 96-well plates and co-transfected with three plasmids:
-
A Gal4 DNA-binding domain fused to the REV-ERBα or REV-ERBβ ligand-binding domain (LBD).
-
A luciferase reporter plasmid containing a Gal4 upstream activation sequence (UAS).
-
A Renilla luciferase plasmid for normalization of transfection efficiency.
-
-
Compound Treatment: After 24 hours, the cells are treated with various concentrations of the test compounds (this compound, SR9009, SR9011) or vehicle (DMSO).
-
Luciferase Measurement: Following a 24-hour incubation with the compounds, luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Data Analysis: The IC50 values are calculated from the dose-response curves, representing the concentration at which the compound causes 50% of its maximal repression.
Bmal1 Promoter Luciferase Reporter Assay
This assay assesses the effect of the compounds on the native promoter of a key REV-ERB target gene.
-
Cell Culture and Transfection: HepG2 cells are cultured and transfected with:
-
A luciferase reporter plasmid containing the Bmal1 promoter.
-
A Renilla luciferase plasmid for normalization.
-
-
Compound Treatment: Transfected cells are treated with a range of concentrations of the REV-ERB agonists.
-
Luciferase Measurement: Dual-luciferase assays are performed after 24-48 hours of compound treatment.
-
Data Analysis: The IC50 values for the repression of Bmal1 promoter activity are determined.
NCoR Recruitment Assay (Time-Resolved FRET)
This biochemical assay directly measures the compound-induced interaction between REV-ERB and the NCoR co-repressor.
-
Reagents:
-
Purified, GST-tagged REV-ERBα or REV-ERBβ LBD.
-
A fluorescently labeled (e.g., fluorescein) peptide derived from the NCoR receptor interaction domain.
-
A terbium-labeled anti-GST antibody.
-
-
Assay Procedure:
-
The REV-ERB LBD, fluorescently labeled NCoR peptide, and test compound are incubated together.
-
The terbium-labeled antibody is added.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
-
FRET Measurement: The time-resolved fluorescence resonance energy transfer (TR-FRET) signal is measured. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor when they are in close proximity (i.e., when NCoR is recruited to REV-ERB).
-
Data Analysis: The increase in the FRET signal is plotted against the compound concentration to determine the EC50 for co-repressor recruitment.
References
- 1. Targeting REV-ERBα for therapeutic purposes: promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulating the Clock: REV-ERB Agonists as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. REV-ERB and ROR nuclear receptors as drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. SR9009 has REV-ERB–independent effects on cell proliferation and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of GSK4112: A Step-by-Step Guide for Laboratory Professionals
Researchers and laboratory personnel handling GSK4112 must adhere to strict disposal protocols to ensure safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, in solid form, in solution, and as contaminated labware.
I. Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as potential respiratory irritation.
Required PPE:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
Laboratory coat
II. Disposal of Solid this compound
Solid this compound waste must be segregated and disposed of as chemical waste.
Procedure:
-
Collection:
-
Carefully sweep up any solid this compound, avoiding dust formation.
-
Place the collected solid into a clearly labeled, sealable container compatible with chemical waste.
-
-
Labeling:
-
Label the container with "Hazardous Waste," the chemical name ("this compound"), and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
-
Storage:
-
Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed professional waste disposal service, following your institution's established procedures.
-
III. Disposal of this compound Solutions
Aqueous and solvent-based solutions of this compound must not be disposed of down the drain[1].
Procedure:
-
Collection:
-
Pour the this compound solution into a designated, leak-proof, and chemically compatible waste container.
-
Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should be collected separately.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical names of the contents (e.g., "this compound in DMSO"), and the approximate concentrations.
-
-
Storage:
-
Keep the container tightly sealed and store it in a designated hazardous waste accumulation area.
-
-
Disposal:
-
Contact your institution's EHS department to arrange for proper disposal by a certified hazardous waste contractor.
-
IV. Disposal of Contaminated Labware and Materials
Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, must be treated as hazardous waste.
Procedure:
-
Collection:
-
Place all contaminated disposable items into a designated, clearly labeled hazardous waste bag or container.
-
Empty containers of this compound should be disposed of as the unused product[2]. Do not rinse and reuse for other purposes unless following a specific institutional protocol for container decontamination.
-
-
Labeling:
-
Label the waste container or bag as "Hazardous Waste" and specify the contaminant (e.g., "Lab waste contaminated with this compound").
-
-
Storage:
-
Store the sealed container in the designated hazardous waste area.
-
-
Disposal:
-
Arrange for disposal through your institution's hazardous waste management program.
-
This compound Disposal Workflow
Caption: Workflow for the safe disposal of this compound waste streams.
References
Essential Safety and Operational Guide for Handling GSK4112
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with GSK4112. While this compound is not classified as a hazardous substance according to Regulation (EC) No. 1907/2006 (REACH), adherence to standard laboratory safety protocols is essential to ensure a safe working environment and maintain experimental integrity.[1]
Personal Protective Equipment (PPE)
Even when handling non-hazardous materials, a baseline of personal protective equipment is mandatory to protect against potential contamination and unforeseen reactions.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Nitrile gloves | Prevents direct skin contact and contamination of the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes or aerosols during handling and preparation. |
| Body Protection | Laboratory coat | Shields clothing and skin from accidental spills. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound ensures safety and minimizes the risk of contamination.
1. Preparation and Reconstitution:
-
Before handling, ensure the work area (e.g., laboratory bench, fume hood) is clean and uncluttered.
-
Wear the recommended PPE: laboratory coat, safety glasses, and nitrile gloves.
-
Allow the this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Reconstitute the compound as per the manufacturer's instructions or experimental protocol. Typically, this compound is dissolved in a solvent like DMSO.[2]
-
Following reconstitution, it is recommended to aliquot the solution and store it at -20°C for up to 3 months to maintain stability.[3]
2. Use in Experiments:
-
When adding this compound to cell cultures or other experimental systems, use calibrated pipettes to ensure accurate dosing.
-
Handle all solutions with care to avoid generating aerosols.
-
Keep all containers with this compound clearly labeled with the compound name, concentration, solvent, and date of preparation.
3. Post-Experiment Procedures:
-
After completing the experimental work, decontaminate the work surface with an appropriate cleaning agent.
-
Properly dispose of all contaminated materials as outlined in the disposal plan below.
-
Remove gloves and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is critical for laboratory safety and environmental protection.
-
Unused this compound Solution: Collect unused solutions in a designated, labeled waste container for chemical waste. Do not pour down the drain.
-
Contaminated Consumables: All consumables that have come into contact with this compound (e.g., pipette tips, microfuge tubes, gloves) should be disposed of in the appropriate chemical waste stream.
-
Empty Vials: Empty vials should be triple-rinsed with a suitable solvent, and the rinsate collected as chemical waste. The rinsed vials can then be disposed of as solid waste.
-
Follow Institutional Guidelines: Always adhere to your institution's specific guidelines for chemical waste disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
